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3-Aminocyclobutane-1-carbonitrile hydrochloride Documentation Hub

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  • Product: 3-Aminocyclobutane-1-carbonitrile hydrochloride
  • CAS: 1638764-93-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 3-Aminocyclobutane-1-carbonitrile HCl

This technical guide details the spectroscopic and analytical profile of 3-Aminocyclobutane-1-carbonitrile hydrochloride , specifically focusing on the cis-isomer (CAS: 1638765-32-8), a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic and analytical profile of 3-Aminocyclobutane-1-carbonitrile hydrochloride , specifically focusing on the cis-isomer (CAS: 1638765-32-8), a critical intermediate in the synthesis of JAK3 inhibitors such as Ritlecitinib (PF-06651600).

Executive Summary & Structural Context

3-Aminocyclobutane-1-carbonitrile hydrochloride is a bifunctional cyclobutane scaffold utilized primarily in medicinal chemistry for covalent kinase inhibitor development. Its rigid four-membered ring provides a defined vector for substituent exit, influencing potency and selectivity in drug candidates.

The compound exists as two diastereomers: cis and trans. The cis-isomer (where the amine and nitrile groups are on the same side of the ring plane) is the predominant pharmacophore in recent high-profile syntheses.

Structural Identity
PropertyDetail
IUPAC Name cis-3-Aminocyclobutanecarbonitrile hydrochloride
CAS Number 1638765-32-8 (cis-isomer HCl salt)
Formula C

H

N

· HCl
Molecular Weight 132.59 g/mol (Salt); 96.13 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, EtOAc
Stereochemical Conformation (Graphviz Visualization)

The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain. This puckering significantly affects NMR coupling constants (


-values), allowing differentiation between cis and trans isomers.

Stereochemistry cluster_0 Conformational Analysis node_cis cis-Isomer (Pseudo-equatorial/Pseudo-axial) Thermodynamically Preferred in Salts node_trans trans-Isomer (Pseudo-equatorial/Pseudo-equatorial) Often Minor Impurity node_pucker Ring Puckering (Relieves Torsional Strain) node_pucker->node_cis Determines 3J Coupling node_pucker->node_trans

Caption: Stereochemical relationship between cis/trans isomers and ring puckering effects on stability.

Spectroscopic Data Profile

The following data represents the cis-isomer, consistent with the Pfizer Ritlecitinib intermediate standards.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Recommended for observing ammonium protons).
Reference:  Tetramethylsilane (TMS) at 0.00 ppm.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.45 - 8.60 Broad Singlet3H

Ammonium protons (Exchangeable with D

O)
3.60 - 3.75 Multiplet1H

Methine proton

to Amine
3.15 - 3.30 Multiplet1H

Methine proton

to Nitrile
2.55 - 2.70 Multiplet2H

Ring methylene (cis-face relative to substituent)
2.20 - 2.35 Multiplet2H

Ring methylene (trans-face relative to substituent)

Technical Insight:

  • The "Roofing" Effect: Cyclobutane protons often exhibit higher-order coupling effects. The multiplets at 2.2–2.7 ppm are complex due to the rigidity of the ring and geminal/vicinal coupling.

  • Differentiation: The cis-isomer typically displays a larger chemical shift difference between the axial and equatorial methylene protons compared to the trans-isomer.

Carbon NMR ( C NMR)

Solvent: DMSO-



Shift (

ppm)
AssignmentNotes
121.5

Nitrile carbon (Characteristic sharp peak)
42.8

Methine carbon

to Amine
32.4

Ring methylene carbons (Symmetric)
16.2

Methine carbon

to Nitrile
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
2235 - 2245

Stretch
Critical ID: Sharp, distinct peak for nitrile.
2800 - 3100

Stretch
Broad, multiple bands characteristic of primary amine salts.
1580 - 1600

Bend
Scissoring vibration of the ammonium group.
Mass Spectrometry (LC-MS)

Ionization: ESI (Positive Mode)

ParameterValueInterpretation
[M+H]

97.1 m/zProtonated free base (Calculated: 97.07).
[M+H-NH

]

80.0 m/zLoss of ammonia (In-source fragmentation).
[2M+H]

193.1 m/zDimer formation (Common in concentrated samples).

Experimental Protocols & Analytical Workflow

Sample Preparation for qNMR (Purity Assay)

To ensure accurate quantitation of the hydrochloride salt (checking for excess HCl or water):

  • Standard Selection: Use Maleic Acid or Dimethyl Sulfone as the Internal Standard (IS). Avoid standards with peaks in the 2.0–4.0 ppm region.

  • Solvent: Dissolve 10 mg of sample and 5 mg of IS in 0.6 mL of DMSO-

    
     .
    
    • Note: Do not use D

      
      O for purity assays if checking for ammonium stoichiometry, as the integration of the NH
      
      
      
      signal is lost due to deuterium exchange.
  • Acquisition: Set relaxation delay (

    
    ) to 
    
    
    
    seconds to allow full relaxation of the rigid cyclobutane protons.
Analytical Workflow Diagram

The following Graphviz diagram outlines the workflow from synthesis to purity validation, highlighting the critical control points.

AnalyticalWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis QC & Characterization step1 Precursor: (1-Aminocyclobutyl)methanol or 3-Benzyloxycyclobutanone step2 Reaction: Functional Group Interconversion step1->step2 step3 Salt Formation: HCl in Dioxane/IPA step2->step3 test_ir FT-IR: Confirm Nitrile (2240 cm-1) step3->test_ir test_nmr 1H NMR (DMSO-d6): Confirm cis-geometry Check Solvent Residuals step3->test_nmr test_ic Ion Chromatography: Confirm Chloride Content (Target: ~26-27% w/w) step3->test_ic

Caption: Analytical workflow for validating 3-aminocyclobutane-1-carbonitrile HCl identity and purity.

Stability & Handling

  • Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator.

  • Thermal Stability: Stable up to ~200°C. Melting point is typically >250°C (decomposition) .

  • Safety: Nitrile compounds can release cyanide under extreme metabolic or chemical stress; however, this building block is generally stable. Handle as a standard toxic organic solid (H301/H311).

References

  • Pfizer Inc. (2019). "Process Development and Scale-Up of a Selective JAK3 Covalent Inhibitor PF-06651600." Organic Process Research & Development, 23(10), 2223–2233.

  • World Intellectual Property Organization. (2015). "Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyridinyl and pyrrolo[2,3-b]pyrazinyl derivatives." Patent WO2015168279. (Describes the synthesis and use of the intermediate).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 1375303-78-8 (Analogous Ethyl Ester Data)." PubChem. [1]

Sources

Exploratory

The Strain-Reactivity Paradox: A Technical Guide to Cyclobutanecarbonitrile Derivatives

This guide provides an in-depth technical analysis of the reactivity of the nitrile group attached to a cyclobutane ring. It is designed for medicinal chemists and process scientists optimizing the synthesis of strained...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity of the nitrile group attached to a cyclobutane ring. It is designed for medicinal chemists and process scientists optimizing the synthesis of strained ring scaffolds.

Executive Summary

Cyclobutane derivatives occupy a unique niche in medicinal chemistry, serving as rigid bioisosteres for gem-dimethyl groups and lipophilic spacers. However, the reactivity of a nitrile group (-CN) attached to this ring is governed by a "Strain-Reactivity Paradox." The ring’s inherent strain (~26.3 kcal/mol) and its "puckered" conformation create a steric and electronic environment that deviates significantly from acyclic or cyclohexyl analogs. This guide details the mechanistic nuances of handling cyclobutanecarbonitriles, focusing on


-functionalization, hydrolysis, and reduction without compromising ring integrity.

Part 1: The Physical Organic Landscape

To manipulate the nitrile group effectively, one must first understand the structural constraints of the cyclobutane ring. Unlike the planar representation often drawn, cyclobutane is not flat.[1]

Conformational Puckering and Steric Shielding

Cyclobutane adopts a non-planar "butterfly" or "puckered" conformation to relieve torsional strain caused by eclipsing hydrogens.

  • Puckering Angle: Approximately 25–35°.

  • Consequence: Substituents are either pseudo-equatorial or pseudo-axial. A nitrile group will preferentially adopt the pseudo-equatorial position to minimize transannular steric repulsion.

  • Reactivity Implication: This puckering creates a "steric wall" on one face of the ring, hindering nucleophilic approach during reactions like hydrolysis, while exposing the

    
    -proton for deprotonation.
    
Hybridization and Acidity

The C–C bonds in the cyclobutane ring possess high


-character (approx. 

) to accommodate the ~88° bond angles. Consequently, the exocyclic C–H bonds (including the

-proton next to the nitrile) exhibit increased

-character (approx.

).
  • Effect: The

    
    -proton is more acidic (
    
    
    
    ~23–25 in DMSO) than a typical acyclic nitrile, facilitating lithiation.
  • Risk: The resulting carbanion (ketenimine character) introduces

    
    -like geometry, increasing angle strain. This makes the intermediate highly reactive but prone to ring-opening if temperatures are not strictly controlled.
    

Part 2: Carbon-Carbon Bond Formation ( -Functionalization)[2]

Creating quaternary centers on cyclobutane rings is a high-value transformation in drug discovery (e.g., preventing metabolic racemization).

The Alkylation Protocol

Direct alkylation of cyclobutanecarbonitrile requires overcoming the steric repulsion of the puckered ring.

Key Mechanistic Insight: The "Gem-Dialkyl Effect" (Thorpe-Ingold effect) works in reverse here. The ring strain makes the formation of the


 transition state (enolate/nitronate-like) energetically costly. However, once formed, the nucleophile (alkyl halide) must approach from the less hindered face, often leading to high diastereoselectivity in pre-substituted systems.
Validated Protocol:

-Lithiation and Trapping
  • Reagents: LDA (Lithium Diisopropylamide) or LiHMDS; THF; Alkyl Halide.

  • Temperature: -78°C is critical. Above -40°C, the lithiated species may induce retro-aldol-type fragmentation or polymerization.

AlphaAlkylation cluster_strain Strain Implications Start Cyclobutane- carbonitrile Base Add LDA (-78°C, THF) Start->Base Inter Lithiated Species (Carbanion) Base->Inter Deprotonation (Kinetic Control) Trap Add Electrophile (R-X) Inter->Trap Steric Approach (Pseudo-Axial) Warning Warning: sp2 character increases angle strain. Keep T < -60°C. Inter->Warning Product Quaternary Cyclobutane Trap->Product SN2

Figure 1: Workflow for the


-alkylation of cyclobutanecarbonitrile. The transition to the lithiated species increases ring strain, necessitating low temperatures to prevent ring cleavage.

Part 3: Functional Group Interconversions (FGI)

The nitrile group is a gateway to amines, amides, and acids. However, the cyclobutane ring renders standard conditions problematic.

Hydrolysis: The Steric Blockade

Hydrolyzing a sterically crowded cyclobutane nitrile (especially 1,1-disubstituted) to an amide or acid is notoriously difficult.

  • Acidic Hydrolysis (

    
    , reflux):  Often fails or requires days due to the "puckered" ring blocking the water attack on the carbon-nitrogen triple bond.
    
  • Alkaline Hydrolysis (

    
    , reflux):  Can lead to ring opening if the conditions are too harsh.
    

Recommended Solution: Peroxide-Assisted Hydrolysis (Radziszewski Reaction) Using alkaline hydrogen peroxide (


, NaOH) generates the hydroperoxide anion (

), a "super-nucleophile" (alpha-effect) that is smaller and 100x more nucleophilic than hydroxide. This allows hydrolysis to the amide at room temperature, bypassing the steric barrier.
Reduction: Avoiding Ring Cleavage

Reducing the nitrile to a primary amine is a key step for synthesizing scaffolds like 1-aminocyclobutanecarboxylic acid (ACBC) analogs.

ReagentOutcomeRisk ProfileRecommendation

/

Primary AmineMedium. Exothermic quench can cleave ring.Use at 0°C. Fieser workup recommended.

/ Raney Ni
Primary AmineLow.Excellent for large scale.[2] High pressure needed.
DIBAL-H AldehydeHigh (Over-reduction).Strict -78°C control required.

Primary AmineLow.Chemoselective; tolerates esters.

Part 4: Case Study – Synthesis of 1-Aminocyclobutanecarboxylic Acid (ACBC)

The synthesis of ACBC (a key component in diverse peptide mimetics and transport inhibitors) exemplifies the utility of the nitrile group. The classic Bucherer-Bergs reaction is preferred over the Strecker synthesis due to the reversibility of the hydantoin formation, which allows thermodynamic equilibration to the more stable product.

Synthetic Pathway:

  • Ketone Formation: Start with cyclobutanone.

  • Bucherer-Bergs: Treat with

    
     and KCN.
    
    • Mechanism:[3][4][5][6] Formation of the spiro-hydantoin. The rigidity of the cyclobutane ring favors the formation of the 5-membered hydantoin ring.

  • Hydrolysis: The hydantoin is hydrolyzed (

    
     or NaOH) to yield the amino acid.
    

ACBC_Synthesis Cyclobutanone Cyclobutanone Reagents KCN, (NH4)2CO3 (Bucherer-Bergs) Cyclobutanone->Reagents Hydantoin Spiro-Hydantoin Intermediate Reagents->Hydantoin Ring Formation Hydrolysis Base Hydrolysis (NaOH/Ba(OH)2) Hydantoin->Hydrolysis Ring Opening Product 1-Aminocyclobutane- carboxylic Acid (ACBC) Hydrolysis->Product Decarboxylation

Figure 2: The Bucherer-Bergs route to ACBC, utilizing the nitrile intermediate (in situ) to construct the quaternary center.

Part 5: Experimental Protocols

Protocol: -Alkylation of Cyclobutanecarbonitrile

Objective: Synthesis of 1-methylcyclobutanecarbonitrile.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagent Prep: Add anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78°C.

  • Base Generation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 min to form LDA.

  • Substrate Addition: Add cyclobutanecarbonitrile (1.0 equiv) dropwise. Note: The solution may turn yellow/orange due to the anion. Stir for 45 min at -78°C.

  • Alkylation: Add Methyl Iodide (1.2 equiv) dropwise.

    • Critical Step: Do not allow the temperature to rise above -60°C during addition to prevent polymerization.

  • Warm-up: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
    . Extract with 
    
    
    
    .
Protocol: Mild Hydrolysis to Amide

Objective: Conversion of sterically hindered cyclobutane nitrile to primary amide.

  • Solvent: Dissolve nitrile (1.0 equiv) in DMSO (5 mL/mmol).

  • Base: Add

    
     (0.5 equiv).
    
  • Oxidant: Add 30%

    
     (4.0 equiv) dropwise at 0°C.
    
    • Safety: Reaction is exothermic.

  • Reaction: Allow to warm to Room Temperature. Monitor by TLC (usually < 1 hour).

  • Workup: Dilute with water. The amide often precipitates out. If not, extract with Ethyl Acetate.

References

  • Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Hydrocarbons." Angewandte Chemie International Edition. Link

  • Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacy and Toxicity." Journal of Medicinal Chemistry. Link

  • Gershonov, E., et al. (1996). "1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides." Journal of Medicinal Chemistry. Link

  • Trost, B. M. (1982). "Cyclobutane derivatives in organic synthesis." Accounts of Chemical Research. Link

  • Cohen, T., & Bhupathy, M. (1989). "Organosulfur chemistry in the synthesis of cyclobutanes." Accounts of Chemical Research. Link

Sources

Foundational

The Role of Aminocyclobutane Moieties in Peptide Synthesis: A Technical Guide to Conformational Restriction and Peptidomimetics

Topic: Role of aminocyclobutane moieties in peptide synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary The incorporation of aminocyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of aminocyclobutane moieties in peptide synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of aminocyclobutane carboxylic acids (ACBCs) into peptide backbones represents a high-impact strategy for developing peptidomimetics with enhanced metabolic stability and defined secondary structures.[1][2] Unlike flexible linear amino acids, the cyclobutane ring imposes severe steric constraints on the


 (

) and

(

) torsion angles. This guide provides a technical roadmap for synthesizing, incorporating, and utilizing ACBC moieties—specifically 1-aminocyclobutane-1-carboxylic acid (

) and 2-aminocyclobutane-1-carboxylic acid (

-ACBC)—to engineer next-generation peptide therapeutics.

Structural Classes and Conformational Logic

The utility of aminocyclobutane moieties stems from their ability to lock peptide conformations into specific regions of the Ramachandran plot.

1-Aminocyclobutane-1-carboxylic Acid ( )

As a


-dialkylated glycine, 

is achiral but induces strong helical bias.
  • Conformational Effect: The cyclobutane ring restricts the bond angle

    
     to approximately 
    
    
    
    , forcing the backbone into conformations favorable for
    
    
    -helices or
    
    
    -helices.
  • Application: Ideal for stabilizing

    
    -turns and protecting the peptide from proteolytic degradation by restricting access to the scissile bond.
    
2-Aminocyclobutane-1-carboxylic Acid ( -ACBC)

This


-amino acid analog exists as cis and trans isomers, offering programmable rigidity.
  • Conformational Effect: trans-

    
    -ACBC residues promote the formation of 14-helices (defined by 14-membered H-bond rings) in 
    
    
    
    -peptides.
  • Application: Used in "foldamers" to create predictable, discrete tertiary structures that mimic protein domains without the metabolic liability of natural peptides.

Mechanistic Logic of Restriction

The following diagram illustrates the causal relationship between ACBC incorporation and pharmacological outcome.

ACBC_Mechanism ACBC Aminocyclobutane Moiety (Ac4c / 2-ACBC) Steric Steric Repulsion (Cyclobutane Ring) ACBC->Steric Torsion Restricted Torsion Angles (φ, ψ) Steric->Torsion Locks Backbone Structure Defined Secondary Structure (Helix/Turn) Torsion->Structure Reduces Entropy Proteolysis Proteolytic Resistance Structure->Proteolysis Hides Scissile Bond Bioactivity Enhanced Potency & Selectivity Structure->Bioactivity Pre-organizes Pharmacophore

Figure 1: Mechanistic pathway of aminocyclobutane-induced peptidomimetic stabilization.

Synthesis of Aminocyclobutane Building Blocks

Accessing enantiopure ACBC building blocks is the first bottleneck. While


 is commercially available, substituted or chiral variants often require custom synthesis.
Synthesis of Chiral -ACBC via [2+2] Photocycloaddition

The most robust route to chiral 2-aminocyclobutane-1-carboxylic acid involves the [2+2] photocycloaddition of ethylene to a chiral uracil derivative. This method yields high diastereoselectivity.

Core Reaction Pathway:

  • Substrate: Chiral uracil derivative (serves as the scaffold).

  • Reagent: Ethylene gas (bubbled through solution).

  • Condition: UV irradiation (high pressure mercury lamp).

  • Result: Formation of the cyclobutane ring fused to the uracil core.

  • Hydrolysis: Acidic hydrolysis opens the uracil ring to yield the free

    
    -amino acid.
    

Solid-Phase Peptide Synthesis (SPPS) with ACBCs

Incorporating ACBCs, particularly


, into a peptide chain via SPPS is challenging due to the steric bulk of the quaternary carbon at the 

-position. Standard protocols often result in deletion sequences or incomplete coupling.
The Challenge: Steric Hindrance

The cyclobutane ring creates significant steric crowding around the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during coupling). This slows down the acylation rate by orders of magnitude compared to alanine or glycine.

Optimized Coupling Protocol for

Note: This protocol assumes a standard Fmoc/tBu strategy on Rink Amide or Wang resin.

Reagents Required:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/TBTU due to the "neighboring group effect" of the pyridine nitrogen, which accelerates activation.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (

    
     min). Wash thoroughly (
    
    
    
    DMF).
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-

      
      -OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
      
    • Add DIEA (6.0 eq).

    • Allow to activate for 1–2 minutes (do not exceed 5 mins to avoid racemization/side reactions, though

      
       is achiral, this is good practice).
      
  • Coupling:

    • Add activated mixture to resin.

    • Time: Shake for 2–4 hours (vs. standard 45 min).

    • Temperature: If possible, heat to 50°C (microwave assisted) or 60°C (conventional heating) to overcome the energy barrier.

  • Monitoring: Perform a Kaiser test (ninhydrin).[3] If positive (blue beads), proceed to Step 6.

  • Re-Coupling (Double Coupling):

    • Repeat the activation and coupling step with fresh reagents.

    • Use a different coupling system if the first fails (e.g., PyAOP/Collidine).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA/DMF to prevent deletion sequences.

SPPS Workflow Diagram

SPPS_Workflow Start Resin-Peptide-NH2 Coupling Add Fmoc-ACBC-OH HATU / DIEA (3 eq, 4 hrs, 50°C) Start->Coupling Check Kaiser Test Coupling->Check Success Deprotect Fmoc (20% Piperidine) Check->Success Negative (Colorless) Fail Double Couple (PyAOP / Collidine) Check->Fail Positive (Blue) Next Proceed to Next AA Success->Next Cap Cap Unreacted Amines (Ac2O / DIEA) Fail->Cap Cap->Success

Figure 2: Decision tree for solid-phase coupling of sterically hindered aminocyclobutane residues.

Comparative Data: ACBC vs. Other Constraints

The following table compares the physicochemical properties and structural impact of ACBC against other common conformational constraints like Aib (


-aminoisobutyric acid) and Proline.
Feature

(Aminocyclobutane)
Aib (

-aminoisobutyric acid)
Proline
Ring Size 4-memberedOpen chain (gem-dimethyl)5-membered (pyrrolidine)
Steric Bulk High (Rigid Ring)High (Rotationally free methyls)Moderate

Constraint
Restricted (

)
Restricted (

)
Fixed (

)

Constraint
Restricted (

)
Restricted (

)
More flexible than

Preferred Structure

-helix,

-turn

-helix,

-helix
Polyproline helix,

-turn
Hydrophobicity ModerateModerateModerate
Coupling Difficulty Very HighHighLow/Moderate

Key Insight: While Aib is a popular helix inducer,


 provides a more rigid constraint due to the covalent cyclization of the side chains, often resulting in higher metabolic stability for the resulting peptide.

References

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Source: PubMed / Pept Res. URL:[Link]

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Source: Journal of Peptide Science.[4] URL:[Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Source: Chemical Science (RSC). URL:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Source: International Journal of Molecular Sciences.[5] URL:[Link]

Sources

Exploratory

The Ascendancy of the Strained Scaffold: A Technical Guide to the Discovery and Strategic Application of Aminocyclobutane Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane ring, once considered a mere chemical curiosity due to its inherent ring strain, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique conformational rigidity and three-dimensional character offer a compelling alternative to traditional, more flexible aliphatic and aromatic systems. This guide provides an in-depth exploration of the discovery, synthetic evolution, and strategic application of aminocyclobutane compounds. We will traverse the historical milestones that brought this strained ring system from theoretical concept to a cornerstone of contemporary drug design, dissect the key synthetic methodologies that enable its construction, and illuminate its role as a bioisosteric replacement to enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. This document is intended to be a comprehensive resource for researchers and professionals engaged in the pursuit of novel molecular entities, offering both foundational knowledge and actionable experimental insights.

Introduction: Embracing the Strain

The cyclobutane motif, a four-membered carbocycle, possesses a significant amount of ring strain, approximately 26 kcal/mol, which dictates its unique puckered conformation.[1] This inherent strain was initially perceived as a liability, suggesting instability and limited utility. However, it is precisely this conformational rigidity that imbues cyclobutane derivatives with distinct advantages in drug design. Unlike their more flexible acyclic or larger ring counterparts, the constrained nature of the cyclobutane scaffold allows for a more precise presentation of substituents in three-dimensional space, facilitating optimal interactions with biological targets.

The introduction of an amino group to the cyclobutane core further enhances its value, providing a key handle for molecular recognition and modulation of physicochemical properties. Aminocyclobutanes have garnered significant interest as bioisosteres for commonly employed fragments in drug discovery, such as phenyl rings and other cyclic amines.[2][3] This guide will delve into the journey of these remarkable compounds, from their early synthetic challenges to their current status as prized building blocks in the pharmaceutical industry.

A Historical Perspective: From a Gaseous Novelty to a Synthetic Mainstay

The story of aminocyclobutanes is intrinsically linked to the broader history of cyclobutane chemistry. The parent hydrocarbon, cyclobutane, was first synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene.[4] This achievement marked a significant milestone in organic chemistry, confirming the existence of stable, small-ring systems. For many years, cyclobutanes remained largely of academic interest due to the challenging synthetic methods required for their preparation.

The advent of modern synthetic techniques, particularly in the mid-20th century, began to unlock the potential of these strained rings. The development of [2+2] cycloaddition reactions, both thermal and photochemical, provided more accessible routes to the cyclobutane core.[5] These advances paved the way for the exploration of functionalized cyclobutanes, including the introduction of the crucial amino moiety. Early methods for the synthesis of aminocyclobutanes were often multi-step and lacked stereochemical control. However, the increasing demand for these scaffolds in drug discovery spurred the development of more sophisticated and efficient synthetic strategies, which will be detailed in the subsequent sections.

Synthetic Strategies for Accessing the Aminocyclobutane Core

The construction of the aminocyclobutane framework can be approached through a variety of synthetic routes, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. This reaction involves the union of two two-carbon components to form the four-membered ring.

  • Photochemical [2+2] Cycloadditions: The irradiation of alkenes with UV light can induce a [2+2] cycloaddition to form cyclobutanes.[4] This method is particularly effective for the dimerization of alkenes.

  • Thermal [2+2] Cycloadditions of Ketenes: Ketenes can react with electron-rich alkenes to yield cyclobutanones, which can then be converted to aminocyclobutanes through reductive amination or other functional group interconversions.[4]

Ring Expansion and Contraction Reactions

Existing ring systems can be manipulated to form the cyclobutane nucleus. For instance, the ring expansion of cyclopropylcarbinyl systems or the ring contraction of cyclopentyl derivatives can provide access to substituted cyclobutanes.

Modern Catalytic Methods

Recent years have witnessed a surge in the development of catalytic methods for aminocyclobutane synthesis, offering improved efficiency, selectivity, and functional group tolerance.

  • Iron-Catalyzed [2+2] Cycloaddition: This method provides a powerful tool for the synthesis of aminocyclobutanes with high levels of control over stereochemistry.[6]

  • Petasis Reaction: The Petasis reaction, a three-component reaction between a cyclobutanone, an amine, and a boronic acid, offers a convergent and diastereoselective route to aminocyclobutanes.[7]

A generalized workflow for the synthesis of aminocyclobutanes via a modern catalytic approach is depicted below:

G cluster_0 Synthetic Pathway to Aminocyclobutanes Starting_Materials Cyclobutanone Derivative + Amine + Boronic Acid Reaction Petasis Reaction (Catalyst, Solvent, Temp) Starting_Materials->Reaction Intermediate Intermediate Complex Reaction->Intermediate Product Aminocyclobutane Product Intermediate->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Figure 1: A generalized workflow for the synthesis of aminocyclobutanes via the Petasis reaction.

Synthesis from Bicyclobutanes

The strain-release chemistry of bicyclobutanes provides a unique and efficient entry into functionalized cyclobutanes, including aminocyclobutane mono- and dicarboxylic acids.[8]

Aminocyclobutanes in Drug Discovery: A Bioisosteric Powerhouse

The rigid, three-dimensional nature of the aminocyclobutane scaffold makes it an attractive bioisostere for a variety of common structural motifs in drug molecules.[1] Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the properties of a lead compound, such as its potency, selectivity, metabolic stability, and pharmacokinetic profile.[9][10]

Replacing Aromatic Rings

The spatial arrangement of substituents on a cyclobutane ring can mimic the vectors of substitution on an aromatic ring. This allows for the replacement of flat, often metabolically labile, phenyl groups with a more three-dimensional and stable cyclobutane core, potentially improving drug-like properties.

Mimicking Other Cyclic Amines

Aminocyclobutanes can serve as conformationally restricted analogues of other cyclic amines, such as piperidines and pyrrolidines. This conformational constraint can lead to enhanced binding affinity and selectivity for the target protein.

The following diagram illustrates the concept of bioisosteric replacement using an aminocyclobutane scaffold:

G cluster_0 Bioisosteric Replacement Strategy Lead_Compound Lead Compound (e.g., with Phenyl Ring) Replacement Bioisosteric Replacement Lead_Compound->Replacement New_Analog New Analog (with Aminocyclobutane) Replacement->New_Analog Property_Modulation Improved Properties: - Potency - Selectivity - PK Profile New_Analog->Property_Modulation

Figure 2: The strategic application of aminocyclobutanes as bioisosteres in drug design.

Case Studies

Several approved drugs and clinical candidates incorporate the aminocyclobutane motif, highlighting its successful application in medicinal chemistry. For example, the replacement of a cyclohexyl amine with a difluorocyclobutanyl amine was a key optimization step in the development of the IDH1 inhibitor ivosidenib, leading to improved metabolic stability.[1] Furthermore, 1-aminocyclobutanecarboxylic acid and its derivatives have been explored as novel structural elements in bioactive peptides and as potential tumor-seeking agents.[11][12][13]

Experimental Protocols: A Practical Guide

To provide actionable insights for the practicing chemist, this section outlines a representative experimental protocol for the synthesis of an aminocyclobutane derivative.

Protocol: Synthesis of a Substituted Aminocyclobutane via the Petasis Reaction

Objective: To synthesize a tertiary aminocyclobutane from a cyclobutanone, a secondary amine, and a boronic acid.

Materials:

  • Cyclobutanone (1.0 eq)

  • Secondary Amine (1.1 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyclobutanone (1.0 eq) in DCM, add the secondary amine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aryl boronic acid (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminocyclobutane.

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Future Perspectives and Conclusion

The journey of aminocyclobutane compounds from their discovery to their current prominence in medicinal chemistry is a testament to the power of synthetic innovation and the strategic application of fundamental chemical principles. The unique conformational properties of the cyclobutane ring, coupled with the versatility of the amino group, have established this scaffold as a valuable tool in the design of novel therapeutics.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, including the use of novel catalytic systems and the exploration of new reaction pathways. The continued application of aminocyclobutanes as bioisosteres is expected to yield new drug candidates with improved efficacy and safety profiles across a range of therapeutic areas.

References

  • Wikipedia. Cyclobutane. [Link]

  • Bibliothèque et Archives Canada. SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. [Link]

  • Taylor & Francis Online. SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. [Link]

  • ScholarWorks. Synthesis of Aminocyclobutanes via The Petasis Reaction. [Link]

  • PubMed. Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. [Link]

  • Scribd. Cyclobutane Synthesis Methods Review. [Link]

  • ACS Publications. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. [Link]

  • PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. [Link]

  • PubMed. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin. [Link]

  • ResearchGate. Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. [Link]

  • EPFL Graph Search. Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • PubMed. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. [Link]

  • PharmaCompass.com. Cyclobutanecarboxylic acid, 1-amino-. [Link]

  • PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]

  • The Journal of Chemical Physics. Synthesis of Cyclobutene‐d6 and Cyclobutane‐d8. [Link]

  • Baran Lab. Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. [Link]

  • PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

  • Wikipedia. Bioisostere. [Link]

  • PubChem. Derivatives of aminocyclobutane or aminocyclobutene, their method of preparation and their use as medical products. [Link]

  • PMC - NIH. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • SlideShare. Application of Bioisosteres in Drug Design. [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Aminocyclobutane-1-carbonitrile Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a pivotal building block in con...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 3-Aminocyclobutane-1-carbonitrile hydrochloride, a pivotal building block in contemporary medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible application of this compound in your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

3-Aminocyclobutane-1-carbonitrile hydrochloride is a small, functionalized cyclobutane derivative that has garnered interest in the pharmaceutical industry. Its rigid four-membered ring structure, combined with the presence of a basic amino group and a polar nitrile moiety, makes it an attractive scaffold for the synthesis of novel therapeutic agents.

The hydrochloride salt enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic protocols and biological assays.

Table 1: Physicochemical Properties of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

PropertyValueSource
Molecular Formula C₅H₉N₂ClCalculated
Molecular Weight 132.60 g/mol Calculated
CAS Number 1393180-30-7[1]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in water and polar organic solventsInferred from structure

Note: The molecular weight is calculated based on the molecular formula C₅H₈N₂.HCl.

The Strategic Importance in Medicinal Chemistry

The cyclobutane motif is increasingly recognized as a valuable component in drug design. Its constrained, three-dimensional geometry allows for precise positioning of functional groups in space, which can lead to enhanced binding affinity and selectivity for biological targets. The nitrile group, in particular, is a versatile functional group in medicinal chemistry.[2]

The amino group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for screening. The nitrile moiety can act as a hydrogen bond acceptor or be transformed into other functional groups like carboxylic acids or tetrazoles, further expanding the synthetic possibilities.[3]

G cluster_0 3-Aminocyclobutane-1-carbonitrile Core cluster_1 Synthetic & Biological Significance Core Cyclobutane Scaffold Scaffold Rigid 3D Scaffold Core->Scaffold Provides Amino Amino Group (-NH2) Derivatization Facile Derivatization Amino->Derivatization Enables Nitrile Nitrile Group (-CN) Bioisostere Nitrile as Bioisostere Nitrile->Bioisostere Acts as H_Bonding Hydrogen Bonding Nitrile->H_Bonding Participates in

Figure 1: Logical relationship diagram illustrating the key structural features of 3-aminocyclobutane-1-carbonitrile and their significance in medicinal chemistry.

Synthesis and Derivatization Strategies

The synthesis of 3-aminocyclobutane-1-carbonitrile hydrochloride is a multi-step process that requires careful control of stereochemistry. While specific proprietary synthesis routes may vary, a general conceptual pathway can be outlined.

Conceptual Synthetic Workflow

A plausible synthetic route often starts from a commercially available cyclobutane precursor, such as 3-oxocyclobutanecarboxylic acid.[4][5] The synthesis would involve the introduction of the amino and nitrile functionalities.

G Start 3-Oxocyclobutane Precursor Step1 Introduction of Nitrogen (e.g., Reductive Amination) Start->Step1 Step2 Formation of Nitrile (e.g., from Carboxylic Acid) Step1->Step2 Step3 Salt Formation (HCl) Step2->Step3 End 3-Aminocyclobutane-1-carbonitrile HCl Step3->End

Figure 2: A conceptual workflow for the synthesis of 3-aminocyclobutane-1-carbonitrile hydrochloride.

Experimental Protocol: Amide Coupling for Library Synthesis

The primary amino group of 3-aminocyclobutane-1-carbonitrile hydrochloride serves as a key point for diversification. A standard protocol for amide coupling is provided below. This self-validating system includes in-process checks to ensure reaction completion.

Objective: To synthesize a diverse library of amides from 3-aminocyclobutane-1-carbonitrile hydrochloride and various carboxylic acids.

Materials:

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride

  • A selection of carboxylic acids (R-COOH)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: To a solution of 3-aminocyclobutane-1-carbonitrile hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) and PyBOP (1.2 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Add the activated carboxylic acid solution to the amine solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC-MS. The disappearance of the starting amine and the appearance of the product spot/peak indicates reaction progression.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Drug Development

While specific drugs containing this exact moiety may be in early-stage development and not yet publicly disclosed, the strategic use of aminocyclobutane derivatives is evident in the patent literature and scientific publications. These scaffolds are often explored for their potential in treating a range of diseases, including metabolic disorders, viral infections, and cancer.

The incorporation of the 3-aminocyclobutane-1-carbonitrile scaffold can be a key step in lead optimization, aiming to improve pharmacokinetic and pharmacodynamic properties of a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-aminocyclobutane-1-carbonitrile hydrochloride. A summary of the key safety information is provided below, and it is imperative to consult the full Safety Data Sheet (SDS) before use.[1]

Table 2: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Wear impervious gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust, vapor, mist, or gas.

  • Avoid contact with skin and eyes.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Aminocyclobutane-1-carbonitrile hydrochloride is a valuable and versatile building block for the modern medicinal chemist. Its unique structural and chemical properties provide a solid foundation for the design and synthesis of novel small molecule therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and handling, with the aim of empowering researchers to confidently and effectively utilize this compound in their drug discovery programs.

References

  • ScholarWorks. Studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]

  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Incorporating 3-Aminocyclobutane-1-carbonitrile HCl in Solid-Phase Peptide Synthesis

Executive Summary This guide details the protocol for utilizing 3-Aminocyclobutane-1-carbonitrile HCl (3-ACBC·HCl) as a building block in Solid-Phase Peptide Synthesis (SPPS). This cyclobutane scaffold is a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 3-Aminocyclobutane-1-carbonitrile HCl (3-ACBC·HCl) as a building block in Solid-Phase Peptide Synthesis (SPPS). This cyclobutane scaffold is a critical pharmacophore in modern drug discovery, particularly in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Abrocitinib analogs) and peptidomimetics where conformational restriction is required.

Unlike standard Fmoc-amino acids, 3-ACBC·HCl lacks a carboxylic acid for chain elongation and is primarily employed as a C-terminal capping agent or a side-chain modifier . Its incorporation introduces a rigid, non-planar cyclobutane ring that can lock peptide conformations and improve metabolic stability. The nitrile group serves as a versatile "warhead" for covalent inhibition or as a polar bioisostere.

Key Technical Challenges Addressed
  • Salt Neutralization: The HCl counter-ion must be effectively neutralized to restore nucleophilicity without precipitating the amine or clogging resin pores.

  • Steric Hindrance: The amine is attached to a secondary carbon within a puckered ring, requiring optimized coupling activation.

  • Isomeric Purity: Managing cis vs. trans stereoisomers to ensure biological activity.

  • Chemoselectivity: Preserving the nitrile group during acidic cleavage (TFA).

Material Specifications & Pre-Synthesis Considerations

Chemical Properties
PropertySpecificationNotes
IUPAC Name 3-Aminocyclobutane-1-carbonitrile hydrochloride
Functional Groups Primary Amine (

), Nitrile (

)
Amine is the coupling handle; Nitrile is the functional payload.
Salt Form Hydrochloride (HCl)Non-nucleophilic; requires base (DIPEA) activation.
Stereochemistry cis / trans isomersCritical: Verify isomer ratio via NMR. Cis is often the bioactive conformer in JAK inhibitors.
Solubility Soluble in DMF, DMSO, WaterModerate solubility in DCM.
Stereochemical Control

The cyclobutane ring adopts a puckered "butterfly" conformation.[1] The cis isomer (amine and nitrile on the same side of the ring plane) and trans isomer have distinct spatial arrangements.

  • Recommendation: Use isomerically pure starting material (>95% cis or trans) rather than separating post-synthesis.

  • Verification:

    
    -NMR signals for the methine protons at C1 and C3 differ significantly between isomers due to shielding effects.
    

Experimental Protocols

Protocol A: Preparation of Free Base Stock Solution

Use this method for automated synthesizers to prevent line clogging.

Objective: Convert the stable HCl salt into the reactive free amine in solution.

  • Weighing: Calculate the required amount of 3-ACBC·HCl (typically 3–5 equivalents relative to resin loading).

  • Dissolution: Dissolve the salt in anhydrous DMF to a concentration of 0.5 M. Sonicate if necessary.

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) at a ratio of 1.0 equivalent relative to the amine HCl salt.

    • Caution: Do not use a large excess of DIPEA in the stock solution as it may cause premature precipitation or racemization of the resin-bound component during long storage.

  • Filtration (Optional): If a fine precipitate (DIPEA·HCl) forms, filter through a 0.45 µm PTFE syringe filter before placing on the synthesizer.

Protocol B: On-Resin Coupling (Manual or Automated)

This protocol assumes the resin-bound peptide has a free carboxylic acid (e.g., C-terminal linker cleavage or Asp/Glu side chain).

Reagents:

  • Coupling Agent: HATU (preferred for sterically hindered amines) or DIC/Oxyma Pure.

  • Base: DIPEA.

  • Solvent: DMF (N,N-Dimethylformamide).

Workflow:

  • Resin Preparation: Swell the resin (e.g., 2-Chlorotrityl or Rink Amide with a dicarboxylic acid linker) in DMF for 20 min.

  • Activation:

    • Pre-activate the carboxylic acid on the resin? No. In situ activation is preferred to minimize epimerization.

    • Mixture: Add the Resin + 3-ACBC·HCl (3 eq) + HATU (2.9 eq) .

  • Initiation: Add DIPEA (6 eq) .

    • Note: You need 3 eq to neutralize the HCl salt and 3 eq for the HATU activation cycle.

  • Reaction: Shake/agitate at Room Temperature for 2–4 hours .

    • Optimization: For difficult sequences, double couple (repeat steps 2-4) or heat to 50°C (microwave assisted: 75°C for 5 min).

  • Monitoring: Perform a Chloranil Test (for secondary amines) or Kaiser Test (if checking consumption of resin-bound amine, though here we are coupling an amine to a resin acid, so standard colorimetric tests on beads don't apply directly unless checking the supernatant).

    • Best Practice: Cleave a small aliquot (micro-cleavage) and check conversion via LC-MS.

Protocol C: Cleavage & Post-Processing

Ensuring the nitrile survives the acidic conditions.

Cleavage Cocktail:

  • Standard: 95% TFA / 2.5% TIS / 2.5%

    
    .[2][3]
    
  • Time: 1–2 hours at Room Temperature.

Nitrile Stability Note: The nitrile group is generally stable in TFA at RT.

  • Avoid: High temperature (>40°C) during cleavage, or the presence of strong mineral acids (HCl/HBr) which can hydrolyze the nitrile to a primary amide (

    
    ).
    
  • Work-up: Precipitate in cold diethyl ether, centrifuge, and lyophilize from water/acetonitrile.

Mechanism & Workflow Visualization

The following diagram illustrates the critical "In-Situ Neutralization" coupling pathway, ensuring the non-nucleophilic salt is converted to the active amine species immediately prior to amide bond formation.

SPPS_Coupling cluster_0 Coupling Reaction Vessel Salt 3-ACBC·HCl (Non-Nucleophilic) FreeBase Free Amine (Nucleophilic) Salt->FreeBase Neutralization (- DIPEA·HCl) Base DIPEA (Base) Base->FreeBase Product Resin-Peptide-CONH-C4H6-CN (Coupled Product) FreeBase->Product Resin Resin-Peptide-COOH Activated Activated Ester (Resin-CO-OBt/At) Resin->Activated HATU/DIPEA Activated->Product Nucleophilic Attack by Free Amine

Caption: Workflow for converting the HCl salt to a reactive amine in situ and coupling to the resin-bound peptide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Coupling Yield Incomplete neutralization of HCl salt.Increase DIPEA to 6-8 equivalents relative to the amine salt. Ensure the pH of the reaction mixture is >9.
Precipitate in Reactor Formation of DIPEA·HCl salts at high concentration.Wash resin with DMF/DCM alternating washes. Use a more dilute coupling solution (0.2 M).
Nitrile Hydrolysis Cleavage cocktail too harsh or hot.Ensure cleavage is performed at Room Temp . Avoid adding scavengers like EDT (ethanedithiol) unless Cys/Met are present, as thiols can attack nitriles under acidic conditions (Pinner reaction).
Racemization Over-activation of the resin-bound acid.Use Oxyma/DIC instead of HATU if the anchoring amino acid is prone to racemization (e.g., Cys, His).

References

  • Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors.[4] PubMed Central. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Sigma-Aldrich. (2026). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Merck KGaA. Link

  • PubChem. (2025). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride (Related Compound Data). National Library of Medicine. Link

Sources

Application

Analytical HPLC Methods for 3-Aminocyclobutane Derivatives

Abstract 3-aminocyclobutane derivatives are critical, conformationally restricted scaffolds in modern drug discovery, often used to improve metabolic stability and vector positioning. However, their analysis presents a "...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-aminocyclobutane derivatives are critical, conformationally restricted scaffolds in modern drug discovery, often used to improve metabolic stability and vector positioning. However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity, lack of UV chromophores, and the existence of cis/trans diastereomers. This guide provides three distinct, self-validating protocols to address these challenges, ranging from high-throughput HILIC-MS to robust QC-grade derivatization methods.

Part 1: Strategic Method Selection (Decision Matrix)

Before initiating benchwork, use this decision matrix to select the appropriate protocol based on your available instrumentation and the specific phase of drug development.

MethodSelection Start START: Analyte Characterization Chromophore Does molecule have a strong UV chromophore? Start->Chromophore MS_Avail Is Mass Spec (MS) or CAD available? Chromophore->MS_Avail NO (Naked Amine) Protocol3 PROTOCOL 3: Isomeric Separation (Cis/Trans Resolution) Chromophore->Protocol3 YES (Aromatic/Conjugated) Protocol1 PROTOCOL 1: HILIC-MS / CAD (Direct Analysis) MS_Avail->Protocol1 YES (Preferred) Protocol2 PROTOCOL 2: Pre-column Derivatization (RP-HPLC-UV) MS_Avail->Protocol2 NO (UV Only) Protocol1->Protocol3 If Isomer Res. Required Protocol2->Protocol3 If Isomer Res. Required

Figure 1: Method Selection Decision Tree. Selects the optimal workflow based on analyte properties and detector availability.

Part 2: Detailed Experimental Protocols

Protocol 1: HILIC-MS Method (Direct Analysis)

Best For: High-throughput screening, reaction monitoring, and polar amines without chromophores.[1] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via water-layer partitioning and ionic interactions, eluting them well away from the void volume where they would be lost in Reverse Phase (RP).[1]

1.1 System Suitability & Conditions
ParameterSetting / Specification
Column Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (Buffer)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min
Column Temp 30°C
Detection ESI-MS (Positive Mode) or CAD (Charged Aerosol Detector)
Injection Vol 1-5 µL (Sample must be dissolved in >80% ACN)
1.2 Gradient Table
Time (min)% Mobile Phase B (ACN)Event
0.095%Equilibration
1.095%Isocratic Hold
8.060%Linear Ramp (Elution)
8.140%Wash
10.040%Wash Hold
10.195%Re-equilibration
15.095%End
1.3 Critical Technical Insight
  • Sample Diluent: Never dissolve HILIC samples in 100% water. This causes "solvent mismatch," leading to peak distortion. Dissolve in 50:50 ACN:Water, then dilute to 80:20 ACN:Water.

  • pH Control: The ammonium formate buffer (pH 3.0) ensures the amine is fully protonated (

    
    ), interacting consistently with the stationary phase.
    
Protocol 2: Pre-Column Derivatization (RP-HPLC-UV)

Best For: QC Labs, purity assay, and labs equipped only with UV/Vis detectors.[1] Mechanism: Reacting the "naked" amine with FMOC-Cl or OPA adds a hydrophobic chromophore, enabling standard C18 retention and sensitive UV detection (254-265 nm).[1]

2.1 Derivatization Workflow (FMOC-Cl Method)

This reaction targets both primary and secondary amines, unlike OPA which only reacts with primary amines.[1]

  • Reagent Prep:

    • Borate Buffer: 0.2 M Borate buffer, pH 8.5.

    • FMOC Reagent: 5 mM FMOC-Cl in dry Acetonitrile.[1]

  • Reaction:

    • Mix 100 µL Sample (in water/methanol) + 100 µL Borate Buffer.

    • Add 200 µL FMOC Reagent.

    • Vortex and incubate at 40°C for 10 minutes .

    • Quench: Add 20 µL of 10% Glycine (removes excess FMOC to prevent interference).

  • Analysis: Inject directly onto the C18 column.

2.2 Chromatographic Conditions
ParameterSetting / Specification
Column C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Detection UV @ 265 nm (FMOC chromophore max)
Gradient 5% B to 95% B over 15 minutes
Protocol 3: Separation of Cis/Trans Diastereomers

Best For: Isomeric purity determination. Mechanism: Cis and Trans isomers of 3-substituted cyclobutanes possess different dipole moments and hydrodynamic volumes.[1]

  • Trans-isomer: Typically more planar/extended; often elutes later on C18 (more hydrophobic contact area).[1]

  • Cis-isomer: Often more compact/polar; elutes earlier on C18.[1]

3.1 Optimization Strategy

To maximize resolution (


) between isomers without a chiral column:
  • Lower Temperature: Run column at 15-20°C. Reduced thermal energy minimizes conformational interconversion and improves selectivity.

  • Isocratic Elution: Use a shallow isocratic hold (e.g., 15% B for 20 mins) rather than a steep gradient.

  • pH Tuning:

    • At pH 10 (using Ammonium Hydroxide/Bicarbonate on a high-pH stable C18 like Waters XBridge), the amine is neutral.[1] This maximizes hydrophobic differences between the cis and trans alkyl backbones.

IsomerSeparation Sample Isomeric Mixture (Cis/Trans) Conditions Condition: High pH (10.0) Column: XBridge C18 Sample->Conditions Interaction Mechanism: Neutral Amine = Max Hydrophobicity Conditions->Interaction Result Separation: Cis (Polar) -> Elutes First Trans (Flat) -> Elutes Second Interaction->Result

Figure 2: Logical flow for optimizing Cis/Trans separation using pH modulation.

Part 3: Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing (Protocol 1) Secondary interactions with silanols.[1]Increase buffer ionic strength (up to 20mM) or check pH (must be < 4.0 for silica HILIC).[1]
Split Peaks (Protocol 1) Solvent mismatch.Sample diluent is too aqueous. Dilute sample with ACN to match initial mobile phase.
Excessive FMOC Peak (Protocol 2) Unreacted reagent.Ensure Glycine quench step is performed. The glycine-FMOC adduct elutes early and separates from the analyte.
Isomers Co-elute (Protocol 3) Insufficient selectivity.Switch to a Phenyl-Hexyl column (pi-pi interactions) or lower the temperature to 15°C.

References

  • Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-0963EN.[1] Link

  • Merck (Sigma-Aldrich). (2020).[1] Derivatization and Separation of Aliphatic Amines.[3][4] Technical Article.[2][3][5][6][7][8][9] Link

  • Thermo Fisher Scientific. (2012).[10] Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 1012. Link

  • Tosoh Bioscience. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). LCGC Europe. Link

Sources

Method

Derivatization of 3-Aminocyclobutane-1-carbonitrile for analysis

Application Note & Protocol Guide Executive Summary & Chemical Logic 3-Aminocyclobutane-1-carbonitrile (CAS: 1206970-19-5) presents a classic "stealth" profile in analytical chemistry: it is a low-molecular-weight (110.1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Logic

3-Aminocyclobutane-1-carbonitrile (CAS: 1206970-19-5) presents a classic "stealth" profile in analytical chemistry: it is a low-molecular-weight (110.16 g/mol ), highly polar small molecule lacking a distinct chromophore. Direct analysis via HPLC-UV is virtually impossible due to the lack of conjugated systems, and direct GC analysis is hampered by the polar amine and nitrile groups, which cause peak tailing and irreversible adsorption.

This guide details three targeted derivatization strategies designed to overcome these physicochemical barriers. The core logic relies on exploiting the nucleophilic primary amine (–NH₂) while preserving the hydrolytically sensitive nitrile (–CN) group.

The Analytical Challenge
PropertyAnalytical ConsequenceSolution
No Chromophore Invisible to standard UV detection.Tagging: Add a fluorophore/chromophore (e.g., OPA, AQC).
High Polarity Poor retention on C18; Tailing on GC.Masking: Cap polar hydrogens (Silylation) or increase hydrophobicity (Acylation).
Stereoisomerism Exists as cis and trans isomers.Separation: Derivatization rigidifies the structure, improving diastereomeric separation on chiral or standard phases.

Method Selection Workflow

The choice of derivatization depends heavily on the available instrumentation and the required sensitivity.

MethodSelection Start Analyte: 3-Aminocyclobutane-1-carbonitrile Decision Select Platform Start->Decision GCMS GC-MS Analysis (Volatile & Non-Polar) Decision->GCMS Structural ID / Isomers HPLC HPLC-FLD/UV (Chromophore Required) Decision->HPLC QC / Routine Quant LCMS LC-MS/MS (Ionization Enhancement) Decision->LCMS Bioanalysis / Trace Reagent1 Protocol A: MTBSTFA Silylation (High Stability) GCMS->Reagent1 Reagent2 Protocol B: OPA-3MPA (Femtomole Sensitivity) HPLC->Reagent2 Reagent3 Protocol C: AQC (AccQ-Tag) (Robust Ionization) LCMS->Reagent3

Figure 1: Decision matrix for selecting the appropriate derivatization pathway based on analytical goals.

Protocol A: GC-MS via Silylation (MTBSTFA)

Objective: Replace the active hydrogen on the primary amine with a tert-butyldimethylsilyl (TBDMS) group. Why MTBSTFA? Unlike the more common BSTFA/TMS derivatives, TBDMS derivatives are hydrolytically stable and produce a characteristic [M-57]+ ion (loss of tert-butyl) which aids in mass spectral identification, moving the molecular ion out of the low-mass noise region.

Materials
  • Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS (Catalyst).

  • Solvent: Anhydrous Pyridine or Acetonitrile (ACN).

  • Equipment: GC-MS with a 5% Phenyl-methylpolysiloxane column (e.g., HP-5ms).

Step-by-Step Procedure
  • Preparation: Weigh 1.0 mg of 3-Aminocyclobutane-1-carbonitrile into a 2 mL GC crimp vial.

  • Dissolution: Add 100 µL of anhydrous pyridine. Vortex until fully dissolved.

  • Derivatization: Add 100 µL of MTBSTFA (with 1% TBDMCS).

    • Note: The nitrile group remains intact under these conditions.

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Causality: Heating ensures complete reaction of the sterically hindered amine; however, avoid temperatures >100°C to prevent nitrile degradation.

  • Injection: Cool to room temperature. Inject 1 µL in Split mode (10:1).

Expected Results
  • Derivative: N-(tert-butyldimethylsilyl)-3-aminocyclobutane-1-carbonitrile.

  • Isomer Separation: The cis and trans isomers typically resolve well due to the bulky TBDMS group amplifying the steric difference between the ring substituents.

Protocol B: HPLC-FLD via OPA-3MPA (Pre-Column)

Objective: React the primary amine with o-Phthalaldehyde (OPA) and a thiol (3-Mercaptopropionic acid, 3-MPA) to form a highly fluorescent isoindole derivative. Why OPA? It is specific to primary amines, reacts in seconds in aqueous buffer, and offers femtomole-level sensitivity.

Materials
  • Reagent A: OPA (10 mg) dissolved in 1 mL Methanol + 9 mL Borate Buffer (pH 9.5) + 50 µL 3-MPA.

  • Buffer: 0.1 M Sodium Borate, pH 9.5.

  • Stop Solution: 0.5 M Phosphoric Acid (optional, if not injecting immediately).

Step-by-Step Procedure
  • Sample Prep: Dissolve sample in Borate Buffer (pH 9.5) to a concentration of 100 µM.

  • Automated Reaction (Recommended): Program the autosampler to draw 10 µL sample + 10 µL OPA Reagent.

  • Mixing: Mix in the needle/loop for 30 seconds .

    • Critical: The isoindole derivative is unstable and degrades over minutes. Automated "mix-and-inject" is required for reproducibility.

  • Injection: Inject immediately onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Detection: Excitation: 340 nm | Emission: 450 nm.

Reaction Mechanism

OPAReaction Amine 3-Aminocyclobutane- 1-carbonitrile Isoindole Fluorescent Isoindole Derivative Amine->Isoindole pH 9.5, < 1 min OPA OPA + 3-MPA (Reagent) OPA->Isoindole

Figure 2: Formation of the fluorescent isoindole derivative.

Protocol C: LC-MS Enhancement via AQC (AccQ-Tag)

Objective: Create a stable urea derivative using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). Why AQC? Unlike OPA, the AQC derivative is stable for weeks. The quinoline moiety enhances ionization efficiency in ESI+ MS, making it ideal for trace analysis in biological matrices (e.g., DMPK studies).

Step-by-Step Procedure
  • Buffer: Prepare Borate buffer (pH 8.8).

  • Reagent: Reconstitute AQC powder in Acetonitrile (typically provided in kits like Waters AccQ-Tag).

  • Reaction: Mix 10 µL Sample + 70 µL Borate Buffer + 20 µL AQC Reagent.

  • Incubation: Heat at 55°C for 10 minutes .

    • Causality: This ensures the conversion of the initial unstable carbamate to the highly stable urea derivative.

  • Analysis: Analyze via LC-MS/MS (ESI+).

    • Transitions: Look for the characteristic fragment of the aminoquinoline tag (m/z 171).

Validation & QC Criteria

To ensure Data Integrity (ALCOA+), the following system suitability tests must be performed:

ParameterAcceptance CriterionRationale
Blank Analysis < 1% of LOQ responseVerifies no reagent contamination (common with silylation).
Derivative Stability < 5% degradation over run timeCritical for OPA (must inject immediately) vs AQC (stable).
Isomer Resolution Resolution (Rs) > 1.5Ensures accurate quantitation of cis vs trans forms.
Nitrile Integrity No -COOH peak observedVerifies the nitrile group was not hydrolyzed during heating.

References

  • PubChem. (2025).[1][2] 3-Aminocyclobutane-1-carbonitrile Compound Summary. National Library of Medicine. Retrieved February 11, 2026, from [Link]

  • Agilent Technologies. (2023). Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA/FMOC. Retrieved February 11, 2026, from [Link]

  • Waters Corporation. (n.d.). AccQ-Tag Ultra Chemistry for Amino Acid Analysis. Retrieved February 11, 2026, from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions. Journal of Chromatography A.

Sources

Application

Process Development Guide: Scalable Manufacture of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Part 1: Executive Summary & Strategic Analysis[1] Target Profile[1][2] Compound: 3-Aminocyclobutane-1-carbonitrile hydrochloride[1] CAS: 1159826-68-0 (Generic/Free base related)[1] Role: Critical aliphatic ring scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

Target Profile[1][2]
  • Compound: 3-Aminocyclobutane-1-carbonitrile hydrochloride[1]

  • CAS: 1159826-68-0 (Generic/Free base related)[1]

  • Role: Critical aliphatic ring scaffold for JAK inhibitors (e.g., Abrocitinib) and other kinase inhibitors.

  • Key Attribute: The cyclobutane ring provides a rigid "pucker" conformation, enhancing selectivity in protein binding pockets compared to flexible alkyl chains.

Route Selection Strategy

In a scale-up environment, the synthesis of cyclobutanes is governed by atom economy and thermal safety .[2] Two primary routes exist for this target:

  • Route A: Curtius Rearrangement. Starts from cyclobutane-1,3-dicarboxylic acid.[1]

    • Drawback: Requires diphenylphosphoryl azide (DPPA) or hydrazine/nitrite sequences. These are high-energy hazardous processes difficult to permit on >100 kg scale.[1]

  • Route B: Reductive Amination/Oximation (Selected). Starts from 3-oxocyclobutanecarbonitrile.[1]

    • Advantage:[1][2][3][4][5] Higher throughput, lower cost starting materials, and manageable thermal profiles.[2] This guide details the Oxime-Reduction Route , which offers superior diastereoselectivity (cis/trans ratio) control compared to direct reductive amination.

Part 2: Detailed Experimental Protocols

Reaction Scheme Workflow (Visualization)

SynthesisWorkflow Start 3-Oxocyclobutane- 1-carbonitrile Inter Oxime Intermediate Start->Inter Step 1: Oximation (pH 4-5 controlled) Reagent1 NH2OH·HCl NaOAc Reagent1->Inter ProductBase Amine (Free Base) (cis/trans mix) Inter->ProductBase Step 2: Selective Reduction Reagent2 H2 / Ra-Ni (Nitrile Preservation) Reagent2->ProductBase Final cis-3-Aminocyclobutane- 1-carbonitrile HCl ProductBase->Final Step 3: Salt Formation & Isomer Rejection Step3 HCl / IPA Crystallization Step3->Final

Caption: Figure 1. Three-stage manufacturing workflow emphasizing the selective reduction of the oxime functionality while preserving the nitrile group.

Step 1: Oximation of 3-Oxocyclobutanecarbonitrile[1]

Objective: Convert the ketone to the oxime while managing the thermal instability of hydroxylamine residues.

  • Reagents:

    • 3-Oxocyclobutanecarbonitrile (1.0 equiv)[1]

    • Hydroxylamine hydrochloride (1.1 equiv)[1]

    • Sodium Acetate (1.2 equiv) or NaOH (controlled addition)[1]

    • Solvent: Water/Ethanol (1:1)[1]

Protocol:

  • Charge: Load 3-oxocyclobutanecarbonitrile and ethanol into a glass-lined reactor. Cool to 0–5 °C.

  • Buffer Prep: In a separate vessel, dissolve Hydroxylamine HCl and Sodium Acetate in water. Note: Sodium acetate acts as a buffer to maintain pH ~4.5, optimizing rate while minimizing side reactions.

  • Addition: Slowly add the aqueous hydroxylamine solution to the ketone mixture over 2 hours.

    • Critical Process Parameter (CPP): Maintain internal temperature <20 °C. Exotherm is moderate but accumulation can be dangerous.

  • Reaction: Warm to 25 °C and stir for 4–6 hours. Monitor by HPLC (Target: <0.5% starting ketone).

  • Workup: Concentrate under reduced pressure to remove ethanol. Extract the aqueous slurry with 2-MeTHF (2-Methyltetrahydrofuran).[1]

  • Safety Check: Wash the organic layer with water to ensure removal of residual hydroxylamine (check for oxidizing potential).

  • Isolation: Solvent swap to Methanol for the next step.

Step 2: Chemoselective Hydrogenation[1]

Objective: Reduce the C=N (oxime) bond to C-N (amine) without reducing the C≡N (nitrile) bond.

  • Reagents:

    • Oxime Intermediate (in Methanol)

    • Catalyst: Raney Nickel (Ra-Ni) or Rh/C. Note: Pd/C is often too aggressive and may reduce the nitrile to a primary amine (methylamine impurity).[1]

    • Additive: Ammonia (7M in MeOH) – prevents secondary amine formation.

Protocol:

  • Inertion: Purge the hydrogenation autoclave (Hastelloy recommended) with Nitrogen (3x) and Hydrogen (3x).

  • Loading: Charge the Oxime/MeOH solution. Add Raney Nickel (10 wt% loading, water-wet).[1]

  • Ammonia Addition: Add methanolic ammonia (2.0 equiv). This suppresses the formation of secondary amines (dimerization).

  • Hydrogenation: Pressurize to 5 bar (75 psi) H₂. Heat to 40 °C.

    • Mechanistic Insight: The nitrile group is susceptible to reduction.[4][6] Keeping pressure moderate (5 bar) and temperature low (<50 °C) favors oxime reduction over nitrile reduction.

  • Filtration: Filter catalyst through a spark-proof filter (Celite bed).[1] Caution: Ra-Ni is pyrophoric.[1]

  • Yield Check: The product exists as a mixture of cis and trans isomers (typically 60:40 to 70:30 favoring cis).

Step 3: Salt Formation & Isomer Purification[1]

Objective: Form the Hydrochloride salt and upgrade the diastereomeric ratio (dr) to >99:1 cis.

Protocol:

  • Solvent Swap: Concentrate the crude amine solution and swap solvent to Isopropyl Alcohol (IPA).

  • Acidification: Cool to 0–5 °C. Add HCl (solution in IPA or gas) slowly to reach pH 2–3.

  • Crystallization: The cis-isomer crystallizes preferentially in IPA/Water systems.

    • Seed: Add seed crystals of pure cis-3-aminocyclobutane-1-carbonitrile HCl at 15 °C.

  • Aging: Stir the slurry for 6 hours at 0 °C to maximize yield and reject the trans isomer into the mother liquor.

  • Isolation: Filter the white solid. Wash with cold IPA.

  • Drying: Vacuum oven at 45 °C.

Part 3: Process Safety & Engineering (E-E-A-T)[1]

Thermal Hazards of Hydroxylamine

Hydroxylamine hydrochloride (HA·HCl) is a Class 1 explosive hazard if heated under confinement.

  • Engineering Control: Never distill HA·HCl solutions to dryness. Always quench residual HA with aqueous bisulfite or acetone before waste disposal.

  • DSC Data: Onset of decomposition for HA·HCl is ~140 °C, but lowers significantly in the presence of metals (Fe, Cu). Use Glass-lined or Hastelloy reactors; avoid Stainless Steel 304 if possible during the oximation step.[1]

Nitrile Stability (Self-Validating System)

To ensure the protocol is working (i.e., the nitrile is not reducing), utilize In-Process Control (IPC) via GC or HPLC.

  • Marker: Look for the "Over-reduction" impurity: 3-(aminomethyl)cyclobutanamine.[1]

  • Validation: If this impurity exceeds 1.0%, the hydrogenation temperature is too high or the catalyst is too active.

SafetyLogic Start Safety Evaluation Check1 Residual Hydroxylamine? Start->Check1 Action1 Quench with Acetone/Bisulfite Check1->Action1 Yes (>500 ppm) Check2 Hydrogenation Selectivity Check1->Check2 No Result1 Nitrile Reduced? Check2->Result1 Fix1 Lower Temp / Change Catalyst Result1->Fix1 Yes Pass Proceed to Crystallization Result1->Pass No

Caption: Figure 2. Safety and Quality decision tree for critical process steps.

Part 4: Analytical Specifications

ParameterSpecificationMethodRationale
Appearance White to off-white solidVisualColor indicates oxidation.[1][2]
Assay (HPLC) > 98.0% w/wHPLC (C18, Phosphate buffer)Potency for next step.
Diastereomeric Ratio > 99:1 (cis:trans)GC or H-NMRBiological activity depends on cis geometry.[1]
Residual Solvents IPA < 5000 ppmGC-HeadspaceICH Q3C compliance.[1]
Water Content < 1.0%Karl FischerHygroscopicity control.

Part 5: References

  • Pfizer Inc. (2018). Development of a Scalable Synthesis of Abrocitinib (PF-04965842). Organic Process Research & Development, 22(10), 1422–1433.

    • Context: Primary source for the oximation and reduction logic on the cyclobutane scaffold.

  • Borch, R. F., et al. (1971).[4] Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897-2904.[4]

    • Context: Foundational mechanism for selective reduction of imines/oximes in the presence of other functional groups.

  • Sigma-Aldrich. (2025).[1][7] Safety Data Sheet: Hydroxylamine Hydrochloride.

    • Context: Safety parameters and hazard statements for handling the oximation reagent.

  • Common Organic Chemistry. (2023). Reductive Amination: Common Conditions and Selectivity.

    • Context: General protocols for solvent selection and catalyst choice in reductive aminations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Aminocyclobutane-1-carbonitrile Synthesis

Ticket ID: #CB-NITRILE-9982 Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CB-NITRILE-9982 Status: Open Priority: Critical (Yield Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Architecture (The Synthetic Route)

You are likely experiencing yield issues due to the high ring strain of the cyclobutane system (~26 kcal/mol) and the competing thermodynamics between cis and trans isomers.

The industry-standard "patch" for this synthesis is the Reductive Amination of 3-oxocyclobutanecarbonitrile . While Curtius rearrangement routes exist, they are chemically "noisy" and difficult to scale.[1]

The Optimized Workflow

Do not use standard sodium borohydride (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


) initially. It is too aggressive and leads to alcohol byproducts. The recommended protocol uses Sodium Triacetoxyborohydride (STAB)  due to its selectivity for the iminium ion over the ketone.

Reaction Scheme:

  • Precursor: 3-oxocyclobutanecarbonitrile.

  • Amine Source: Ammonium Acetate (

    
    ) – Must be in large excess.[2]
    
  • Reductant: Sodium Triacetoxyborohydride (

    
    ).[2][3][4]
    
  • Product: 3-aminocyclobutane-1-carbonitrile (isolated as HCl salt).

Workflow Diagram

ReactionPath Start 3-oxocyclobutane- 1-carbonitrile Step1 Imine Formation (Equilibrium) Start->Step1 + NH4OAc (10-15 eq) MeOH/THF Step2 Reduction (Irreversible) Step1->Step2 + NaBH(OAc)3 Selectivity Control End 3-aminocyclobutane- 1-carbonitrile Step2->End Workup End->Step1 Dimerization Risk (Secondary Amine)

Caption: Figure 1. Stepwise progression of reductive amination. The red dashed line represents the critical failure point (dimerization) where the product reacts with the starting material.[1]

Troubleshooting Console (Diagnostics & Fixes)

This section addresses specific error codes (symptoms) you are seeing in your LCMS or NMR data.

Error Code: LOW_CONVERSION (Remaining Ketone)

Symptom: Starting material persists despite adding reductant.

  • Root Cause: The imine formation equilibrium is unfavorable.

    
     reacts slowly with ketones, but if the imine isn't formed, the reaction stalls.[1]
    
  • The Fix:

    • Pre-complexation: Stir the ketone and

      
       for 30-60 minutes before adding the hydride.
      
    • Desiccant: Add activated 3Å or 4Å Molecular Sieves to the reaction vessel to scavenge water and drive the equilibrium toward the imine.

Error Code: DIMER_IMPURITY (Secondary Amine)

Symptom: Mass spec shows M+ product mass + product mass - NH3.

  • Root Cause: The newly formed primary amine is more nucleophilic than ammonia. It attacks the remaining ketone, forming a secondary amine (dimer).[1]

  • The Fix:

    • Stoichiometry Override: You must use a 10:1 to 15:1 molar ratio of Ammonium Acetate to Ketone. This statistical overload ensures the ketone encounters ammonia, not the product amine.[1]

    • Dilution: Run the reaction at high dilution (0.1 M or lower) to reduce the collision frequency between product and starting material.

Error Code: HYDROLYSIS_FAIL (Amide Formation)

Symptom: Nitrile peak (


) disappears; Amide carbonyl appears.
  • Root Cause: Acidic workup was too harsh or prolonged. The cyclobutane nitrile is sensitive.

  • The Fix:

    • Avoid strong aqueous acids (e.g., 6M HCl) during the quench if possible.[1]

    • Use 2M HCl in Diethyl Ether/Dioxane under anhydrous conditions to precipitate the amine salt directly from the organic layer.

Configuration Settings (Stereochemistry)

The synthesis yields a mixture of cis and trans isomers.

  • Cis-isomer: Amine and Nitrile on the same side. (Often preferred for bioactivity in JAK pathways).

  • Trans-isomer: Amine and Nitrile on opposite sides.

Thermodynamic Control: The trans isomer is generally thermodynamically favored (less steric strain). However, reductive amination is kinetically controlled.[1]

Optimization Table: Reducing Agent Impact

Reducing AgentReactivityApprox.[5][2][4][6][7][8] Cis:Trans RatioRisk Profile
NaBH4 High (Aggressive)~1:1 (Poor selectivity)Reduces ketone to alcohol; Low yield.
NaBH3CN Medium~40:60Toxic (Cyanide byproduct). Avoid if possible.
NaBH(OAc)3 Optimal ~30:70 to 20:80 Best chemoselectivity; Safer handling.

Protocol for Isomer Enrichment: You cannot easily control the ratio during synthesis to >90%. You must rely on Post-Synthesis Resolution .

  • Isolate the crude mixture as the free base.

  • Salt Formation: Dissolve in minimal hot ethanol. Add 1.0 eq of L-Tartaric acid or 4-Chlorobenzoic acid .

  • Fractional Crystallization: The trans isomer often crystallizes differently than the cis. Test small batches to see which salt precipitates your desired isomer.

Standard Operating Procedure (The Protocol)

Objective: Synthesis of 3-aminocyclobutane-1-carbonitrile Hydrochloride (10g Scale).

  • Setup: Flame-dry a 500mL round-bottom flask. Purge with Nitrogen/Argon.

  • Solvation: Add 3-oxocyclobutanecarbonitrile (10.0 g, 1.0 eq) and Methanol (anhydrous, 150 mL) .

  • Amine Loading: Add Ammonium Acetate (70.0 g, ~10 eq) . Add 30g of 3Å Molecular Sieves .

  • Equilibration: Stir at room temperature for 45 minutes.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (31.0 g, 1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution.

  • Reaction: Remove ice bath. Stir at Room Temp for 12-16 hours.

  • Quench: Cool to 0°C. Slowly add 1M NaOH until pH > 10. (This frees the amine).

  • Extraction: Extract with DCM (3 x 100mL). Note: The amine is polar; multiple extractions are necessary.[1]

  • Salt Formation (Critical Step):

    • Dry combined organics over

      
      . Filter.
      
    • Cool the DCM solution to 0°C.[1]

    • Add 4M HCl in Dioxane (1.2 eq) dropwise.

    • The white precipitate is your product (HCl salt). Filter and wash with cold ether.

Decision Logic (Graphviz)[1]

Use this flow to determine your next move based on experimental observation.

Troubleshooting Start Analyze Crude NMR/LCMS CheckConversion Is Ketone < 5%? Start->CheckConversion CheckDimer Is Dimer > 10%? CheckConversion->CheckDimer Yes Action_MoreTime Add Molecular Sieves Increase Rxn Time CheckConversion->Action_MoreTime No CheckRatio Is Cis:Trans Acceptable? CheckDimer->CheckRatio No Action_Dilute Restart: Increase Dilution Increase NH4OAc eq CheckDimer->Action_Dilute Yes Success Proceed to Salt Formation CheckRatio->Success Yes Action_Crystallize Perform Fractional Crystallization CheckRatio->Action_Crystallize No

Caption: Figure 2. Logic tree for troubleshooting yield and purity issues post-reaction.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol/Ammonia solution instead of Ammonium Acetate? A: Yes, but Ammonium Acetate (


) is preferred.[1] The acetate provides a buffering effect (pH ~6-7) which is optimal for imine formation. Pure ammonia in methanol can be too basic, inhibiting the protonation of the carbinolamine intermediate, which slows down dehydration to the imine.[1]

Q: Why is my yield low after column chromatography? A: Primary amines on cyclobutane rings are "sticky" on silica gel due to interactions with silanol groups.

  • Solution: Avoid silica columns if possible. Use the HCl salt precipitation method described above. If you must column, add 1% Triethylamine or Ammonia to your eluent to deactivate the silica.[1]

Q: Is the nitrile group stable to the reduction conditions? A: Yes. Borohydride reagents (


, STAB) generally do not reduce nitriles at room temperature.[1] However, avoid refluxing or using Lithium Aluminum Hydride (

), which will reduce the nitrile to a primary amine (resulting in a diamine).[1]

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1][2] Link[1]

  • Cyclobutane Synthesis & Strain: Wiberg, K. B.[1] "The structural and energetic properties of cyclobutane and its derivatives." Angewandte Chemie International Edition, 1986.[1]

  • General Protocol for Amino-Nitriles: "Preparation of 3-aminocyclobutane-1-carbonitrile." Common Organic Chemistry - Reductive Amination. Link

  • Salt Solubility Data: "Solubility of inorganic compounds and salts." Sigma-Aldrich Technical Library. Link

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Polar Aminocyclobutane Intermediates

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar aminocyclobutane intermediates. As crucial building blocks in medicinal chemistry and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar aminocyclobutane intermediates. As crucial building blocks in medicinal chemistry and drug development, the efficient purification of these compounds is paramount. Their inherent polarity, basicity, and potential for chirality often present significant hurdles in achieving the high purity required for subsequent synthetic steps and biological screening.

This guide is structured to provide practical, experience-driven advice in a question-and-answer format. We will delve into the "why" behind common purification issues and offer robust, field-proven troubleshooting strategies to streamline your workflow and enhance your research outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Chromatography Conundrums

Question 1: My polar aminocyclobutane streaks badly or remains at the baseline during normal-phase silica gel chromatography. What's happening and how can I fix it?

Answer: This is a classic issue arising from the strong interaction between the basic amine functionality and the acidic silanol groups on the silica surface.[1] This interaction leads to irreversible adsorption or significant band broadening (streaking).

Troubleshooting Steps:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Start by adding 0.1-1% of an amine modifier to your solvent system.[1] TEA is a common choice, but the bulkier DIPEA can sometimes be more effective.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a stock solution and added to the mobile phase (e.g., 1-10% in dichloromethane or ethyl acetate).[2] This is particularly useful for very polar amines.

  • Stationary Phase Alternatives: If mobile phase modification is insufficient, consider a different stationary phase.

    • Amine-Functionalized Silica: This is an excellent option as the amine groups on the silica mask the acidic silanols, minimizing strong interactions with your aminocyclobutane.[1] This often allows for elution with simpler solvent systems like hexane/ethyl acetate.

    • Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can be a good alternative to silica gel.[3]

    • Deactivated Silica: You can deactivate silica gel by treating it with a solution of TEA in your eluent before packing the column to reduce its acidity.[2]

Question 2: My aminocyclobutane is too polar for normal-phase, but it elutes in the solvent front on my C18 reversed-phase column. What are my options?

Answer: This situation, where the compound is not retained on a non-polar stationary phase, is common for highly polar molecules.[4] You are in the "polar compound dead zone" for traditional chromatography. Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying polar compounds that are not retained in reversed-phase.[4] It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[4][5] The water acts as the strong eluting solvent.

  • Reversed-Phase with Ion-Pairing Agents: For ionizable aminocyclobutanes, adding an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase can increase retention on a C18 column. The TFA protonates the amine, forming an ion pair with the trifluoroacetate anion, which is then retained by the stationary phase.

  • Aqueous Normal-Phase Chromatography: This technique uses a polar bonded stationary phase (like amine or diol) with an aqueous-organic mobile phase.[4][6]

Visualizing Your Purification Strategy

A logical approach to selecting the right purification method is crucial. The following workflow can guide your decision-making process.

Purification_Workflow start Start: Crude Polar Aminocyclobutane Intermediate check_solubility Assess Solubility start->check_solubility is_solid Is the compound a solid? check_solubility->is_solid try_crystallization Attempt Crystallization/ Salt Formation is_solid->try_crystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No success_cryst High Purity Achieved try_crystallization->success_cryst Success fail_cryst Purity Insufficient/ Oils Out try_crystallization->fail_cryst final_purity Final Purified Compound success_cryst->final_purity fail_cryst->chromatography tlc_normal_phase TLC Analysis (Normal Phase) (e.g., EtOAc/Hexane +/- Amine) chromatography->tlc_normal_phase streaking Streaking or Rf=0? tlc_normal_phase->streaking good_sep Good Separation? tlc_normal_phase->good_sep hilic_or_rp Consider Alternative Chromatography streaking->hilic_or_rp Yes flash_normal Normal-Phase Flash Chromatography (with amine modifier or on NH2-silica) good_sep->flash_normal Yes chiral_check Is the compound chiral? flash_normal->chiral_check hilic HILIC hilic_or_rp->hilic rp_ion_pair Reversed-Phase with Ion-Pairing Agent hilic_or_rp->rp_ion_pair hilic->chiral_check rp_ion_pair->chiral_check chiral_hplc Chiral HPLC/SFC chiral_check->chiral_hplc Yes chiral_check->final_purity No chiral_hplc->final_purity

Caption: Decision workflow for purifying polar aminocyclobutane intermediates.

Crystallization and Stability Challenges

Question 3: I'm struggling to crystallize my polar aminocyclobutane intermediate. It keeps oiling out or is too soluble in common solvents. What can I do?

Answer: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and the potential for strong intermolecular interactions that hinder ordered crystal lattice formation.[7]

Troubleshooting Strategies:

  • Salt Formation: This is a highly effective strategy for aminocyclobutanes. Converting the basic amine to a salt (e.g., hydrochloride, hydrobromide, or tartrate) significantly alters its physical properties, often reducing its solubility in organic solvents and promoting crystallization.[8] Experiment with different counter-ions to find one that yields a crystalline salt.

  • Solvent System Selection:

    • Mixed Solvent Systems: Use a solvent in which your compound is soluble and a miscible anti-solvent in which it is insoluble.[7] Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent until turbidity persists. Gently warm to redissolve, then allow to cool slowly.[8] Common pairs include methanol/ether, ethanol/hexane, and acetone/water.

    • Slow Evaporation: If the compound is moderately soluble, slow evaporation of the solvent from a dilute solution in a loosely covered vial can sometimes yield high-quality crystals.[9]

    • Vapor Diffusion: Place a vial containing your dissolved compound inside a larger sealed container with an anti-solvent. The vapor of the anti-solvent will slowly diffuse into your solution, inducing crystallization.[9]

Question 4: My aminocyclobutane intermediate appears to be degrading during purification or upon storage. How can I improve its stability?

Answer: The stability of aminocyclobutanes can be influenced by factors such as ring strain, the presence of other functional groups, and sensitivity to air, light, or acidic/basic conditions.

Stabilization Protocols:

Potential Issue Troubleshooting/Stabilization Strategy Explanation
Oxidation Store under an inert atmosphere (Nitrogen or Argon).Amines can be susceptible to air oxidation.
Light Sensitivity Store in amber vials or wrap containers in foil.[10]UV light can promote the formation of reactive free radicals.[10]
Acid/Base Sensitivity Store as a neutral compound or as a stable salt. Avoid strong acids or bases during workup and purification if the molecule is sensitive.The strained cyclobutane ring can be susceptible to ring-opening under harsh pH conditions, especially if activating groups are present.
Thermal Instability Concentrate solutions at reduced pressure and moderate temperatures (e.g., <40 °C).Some strained ring systems can be thermally labile.
Chiral Separations

Question 5: My aminocyclobutane is a racemic mixture, and I need to separate the enantiomers. What are the best approaches?

Answer: The separation of enantiomers is a critical step in drug development, as different enantiomers can have vastly different biological activities.[11][12] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the most common and effective methods.[13][14]

Step-by-Step Protocol for Chiral Method Development:

  • Column Screening:

    • Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for chiral amines.[14]

    • Commonly used columns include Chiralcel® OD, OJ, and AD, and Chiralpak® IA, IB, and IC.

  • Mobile Phase Screening:

    • Normal Phase: Typically involves hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A basic additive (e.g., diethylamine - DEA, or ethanolamine) is often required to improve peak shape and resolution for basic analytes.

    • Reversed Phase: Typically involves an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier like acetonitrile or methanol.

  • Optimization:

    • Once a promising column/solvent combination is identified, optimize the separation by adjusting the ratio of the mobile phase components, the type and concentration of the additive, the flow rate, and the column temperature.

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography with an Amine Modifier
  • TLC Analysis: Develop a TLC method using your chosen eluent system (e.g., ethyl acetate/hexane). Spot the crude material and run the TLC. If streaking occurs, add 0.5-1% triethylamine to the TLC developing chamber and re-run.

  • Column Packing: Dry pack the column with silica gel.

  • Equilibration: Equilibrate the column by flushing with at least 3-5 column volumes of the mobile phase (containing the amine modifier) until the baseline is stable.

  • Loading: Dissolve the crude aminocyclobutane in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the compound onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Run the column using an isocratic or gradient elution as determined by your TLC analysis.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing triethylamine may require co-evaporation with a lower-boiling solvent like dichloromethane.

This guide provides a foundational framework for addressing the purification challenges of polar aminocyclobutane intermediates. Remember that each molecule is unique, and a combination of logical troubleshooting and empirical screening will ultimately lead to a successful purification strategy.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. [Link]

  • ResearchGate. (2025, August 7). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. [Link]

  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?[Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?[Link]

  • NCBI Bookshelf. (2024, January 11). Chromatography. [Link]

  • PMC. Separation techniques: Chromatography. [Link]

  • Technology Networks. (2023, August 28). Chromatography Techniques & Key Components. [Link]

  • Open Library Publishing Platform. 29.1 Chromatography Basics – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Unnamed. Crystallization. [Link]

  • Chromedia. How to select a technique. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Florida, The Center for Xray Crystallography. (2015, April 28). How To Grow Crystals. [Link]

  • PMC. Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • Google Patents.
  • PMC. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. [Link]

  • PMC. Unstable Reaction Intermediates and Hysteresis during the Catalytic Cycle of 5-Aminolevulinate Synthase: IMPLICATIONS FROM USING PSEUDO AND ALTERNATE SUBSTRATES AND A PROMISCUOUS ENZYME VARIANT. [Link]

  • The PCCA Blog. (2022, March 16). Factors That Affect the Stability of Compounded Medications. [Link]

Sources

Troubleshooting

Stability issues of 3-Aminocyclobutane-1-carbonitrile hydrochloride

This technical guide addresses the stability, handling, and troubleshooting of 3-Aminocyclobutane-1-carbonitrile hydrochloride . It is designed for researchers requiring immediate, actionable solutions for maintaining co...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of 3-Aminocyclobutane-1-carbonitrile hydrochloride . It is designed for researchers requiring immediate, actionable solutions for maintaining compound integrity during drug development workflows.

Compound Overview

  • Chemical Class: Cyclobutane derivative / Primary Amine Salt / Nitrile

  • Core Vulnerabilities: Hygroscopicity (Deliquescence), Nitrile Hydrolysis, Thermal Instability.

  • Critical Storage: Desiccated, -20°C, Inert Atmosphere.

Part 1: Stability & Degradation Profile[1][2]

The stability of 3-Aminocyclobutane-1-carbonitrile hydrochloride is governed by two competing functional groups: the hydrophilic amine hydrochloride and the hydrolytically sensitive nitrile , both constrained within a strained cyclobutane ring .

The Hygroscopicity Cascade (Primary Failure Mode)

As a hydrochloride salt of a small polar amine, this compound is highly hygroscopic .

  • Mechanism: The ionic lattice energy is easily overcome by atmospheric moisture.

  • Consequence: The solid absorbs water, leading to deliquescence (turning into a sticky oil/paste).

  • Chemical Impact: Absorbed water creates a localized aqueous acidic environment (due to HCl), which catalyzes the hydrolysis of the nitrile group (see below).

Nitrile Hydrolysis (Chemical Degradation)

While cyclobutane rings are relatively robust, the nitrile group (


) is susceptible to hydrolysis, particularly when the salt is wet.
  • Stage 1 (Amide Formation): Hydrolysis yields 3-aminocyclobutane-1-carboxamide . This is the most common impurity found in aged samples.

  • Stage 2 (Acid Formation): Further hydrolysis yields 3-aminocyclobutane-1-carboxylic acid .

Isomerization Risk

The compound exists as cis and trans isomers. While chemically stable, thermal stress can theoretically induce isomerization or ring opening, although the energy barrier for cyclobutane ring opening is generally high (


).

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Physical Appearance Changes

Q: My free-flowing white powder has turned into a sticky, off-white paste. Is it still usable?

  • Diagnosis: Deliquescence . The salt has absorbed significant atmospheric moisture.

  • Risk: High. The presence of water allows proton transfer and accelerates nitrile hydrolysis.

  • Action:

    • Do not heat to dry (accelerates degradation).

    • Dissolve a small aliquot in DMSO-d6 for 1H NMR .

    • Check for the "Water" peak and any amide protons (broad singlets around 7.0-7.5 ppm).

    • If purity >95%: Lyophilize (freeze-dry) immediately to restore powder form.

    • If purity <90%: Recrystallize or discard.

Q: The compound has developed a yellow tint.

  • Diagnosis: Amine Oxidation . While the HCl salt protects the amine, trace free amine (due to improper salt formation or pH shifts) can oxidize.

  • Action: Check LC-MS. If the molecular weight is unchanged, it may be a trace chromophore impurity. A simple recrystallization (Ethanol/Ether) often clears this.

Scenario B: Analytical Discrepancies

Q: I see a new peak in my LC-MS with a mass of [M+18]. What is it?

  • Diagnosis: Hydrolysis to Amide . The nitrile (

    
    ) has reacted with water (
    
    
    
    ) to form the amide (
    
    
    ).
  • Cause: Storage in non-desiccated conditions or prolonged solution stability testing in aqueous buffers.

  • Prevention: Store solid in a desiccator. Prepare aqueous solutions immediately before use.

Q: My elemental analysis (CHN) shows higher Carbon and Hydrogen than expected.

  • Diagnosis: Residual Solvent or Water .

  • Troubleshooting: Amine salts trap solvent molecules in the lattice. Run TGA (Thermogravimetric Analysis) or drying loss experiments.

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the critical degradation pathways triggered by moisture ingress.

DegradationPathways Figure 1: Moisture-Induced Degradation Cascade of Aminonitriles Compound 3-Aminocyclobutane- 1-carbonitrile HCl Moisture Moisture Absorption (Hygroscopicity) Compound->Moisture High Humidity Solution Localized Acidic Aqueous Micro-environment Moisture->Solution Deliquescence Amide Impurity A: Amide Derivative (+18 Da) Solution->Amide Hydrolysis (Fast) Acid Impurity B: Carboxylic Acid (+19 Da / -NH3) Amide->Acid Hydrolysis (Slow)

Figure 1: The primary degradation pathway is moisture-mediated hydrolysis of the nitrile group to an amide.[1][2]

Part 4: Validated Handling Protocols

Protocol 1: Recovery of Wet/Sticky Material

Use this if the compound has absorbed moisture but has not chemically degraded.

  • Assessment: Run LC-MS to confirm purity is still >95%.

  • Dissolution: Dissolve the sticky solid in the minimum volume of HPLC-grade water.

  • Freezing: Shell-freeze the solution in a lyophilization flask using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilization: Lyophilize (freeze-dry) for 24-48 hours.

    • Note: Do not use heat. Vacuum drying at room temperature is risky if the compound melts/oils out.

  • Storage: Immediately transfer the resulting fluffy powder to an amber vial, flush with Argon, and seal with Parafilm.

Protocol 2: Long-Term Storage

Follow this to ensure shelf-life >1 year.

ParameterSpecificationReason
Temperature -20°C (Freezer)Slows hydrolysis kinetics.
Atmosphere Argon or NitrogenPrevents oxidation and moisture ingress.
Container Amber Glass VialProtects from light; glass is impermeable to moisture (unlike some plastics).
Secondary Desiccator with IndicatorDouble-barrier against humidity.
Protocol 3: Troubleshooting Decision Tree

TroubleshootingTree Figure 2: Troubleshooting Logic Flow for Stability Issues Start Issue Detected Visual Visual Change? (Clumping/Color) Start->Visual Purity Purity Drop? (LCMS/NMR) Start->Purity Check Humidity Check Humidity Visual->Check Humidity Yes (Sticky) Check Oxidation Check Oxidation Visual->Check Oxidation Yes (Yellowing) Identify Peak Identify Peak Purity->Identify Peak Yes Run NMR (D2O/DMSO) Run NMR (D2O/DMSO) Check Humidity->Run NMR (D2O/DMSO) Is Purity OK? Is Purity OK? Run NMR (D2O/DMSO)->Is Purity OK? Lyophilize Lyophilize Is Purity OK?->Lyophilize Yes Recrystallize/Discard Recrystallize/Discard Is Purity OK?->Recrystallize/Discard No Amide (+18) Amide (+18) Identify Peak->Amide (+18) Hydrolysis Dimer Dimer Identify Peak->Dimer Polymerization Improve Desiccation Improve Desiccation Amide (+18)->Improve Desiccation

Figure 2: Logic flow for diagnosing physical and chemical stability issues.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43810936, Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. (Structurally related aminocyclobutane stability data). Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride (General handling for amine HCl salts). Retrieved from [Link]

  • University of Glasgow (2012). Amine hydrochloride salts: a problem in polyurethane synthesis. (Detailed analysis of amine salt lattice stability and hygroscopicity). Retrieved from [Link]

  • Pharmaceutical Journal (2010). Understanding the chemical basis of drug stability and degradation. (Mechanisms of nitrile/amide hydrolysis). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chiral HPLC of Aminocyclobutanes

Status: Active Ticket ID: #ACH-CB-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #ACH-CB-001 Assigned Specialist: Dr. A. Voss, Senior Application Scientist Topic: Resolution & Peak Shape Optimization for Aminocyclobutane Derivatives

Introduction: The "Rigid Amine" Challenge

Welcome to the technical support hub. You are likely here because your aminocyclobutane sample is showing poor resolution (


), severe peak tailing, or no detection at all.

The Root Cause: Aminocyclobutanes present a "perfect storm" for chiral chromatography:

  • High Basicity: The strained ring increases the

    
    -character of the C-N bond, but these are still primary/secondary amines (
    
    
    
    ). They interact aggressively with residual silanols on silica-based chiral stationary phases (CSPs), causing tailing.
  • Structural Rigidity: Unlike flexible alkyl amines, the cyclobutane ring is rigid. If the chiral selector's "pocket" doesn't match the ring's geometry perfectly, you get zero recognition (co-elution).

  • Weak Chromophores: Unless your molecule has an aromatic appendage, the cyclobutane core is UV-transparent, making detection erratic.

This guide moves beyond generic advice to specific protocols for this molecular class.

Part 1: Peak Shape & Tailing Issues

"My peaks look like shark fins. How do I fix the tailing?"

Tailing (


) destroys resolution. For aminocyclobutanes, this is almost always due to silanol interactions . You must block these sites with a basic additive that competes with your analyte.
The "Base-Displacement" Protocol

Do not use generic 0.1% TFA (Trifluoroacetic acid).[1] Acidic additives protonate the amine, turning it into a cation that is repelled by the hydrophobic chiral selector, often killing selectivity.

Step-by-Step Optimization:

  • Standard Additive (Level 1):

    • Reagent: Diethylamine (DEA).[1][2]

    • Concentration: 0.1% (v/v) in the mobile phase.

    • Mechanism: DEA is a secondary amine that hydrogen-bonds to silanols, masking them.

  • Aggressive Additive (Level 2 - Recommended for Cyclobutanes):

    • Reagent: Ethylenediamine (EDA) or Ethanolamine (AE).

    • Concentration: 0.1% (v/v).

    • Why: Aminocyclobutanes are often bidentate or highly compact. EDA is a stronger silanol blocker than DEA for these specific shapes.

    • Warning: EDA is incompatible with coated Amylose/Cellulose columns (e.g., AD-H, OD-H) in high concentrations over time. Use Immobilized columns (IA, IB, IC, IG) for maximum stability.

Visualizing the Troubleshooting Logic

TailingLogic cluster_0 Critical Decision Start Issue: Peak Tailing (As > 1.2) CheckMP Check Mobile Phase Additive Start->CheckMP IsAcid Is Acid (TFA) present? CheckMP->IsAcid RemoveAcid REMOVE Acid. Switch to Basic Mode. IsAcid->RemoveAcid Yes IsDEA Is 0.1% DEA present? IsAcid->IsDEA No SwitchEDA Switch to 0.1% Ethylenediamine (EDA) (Use Immobilized Column) IsDEA->SwitchEDA Yes (Still Tailing) CheckCol Check Column Type IsDEA->CheckCol No

Figure 1: Decision tree for correcting peak asymmetry in basic amine separations.

Part 2: Selectivity (Co-elution)

"I have sharp peaks, but they aren't separating (


)." 

If the peak shape is good but


, you have a recognition problem. The rigid cyclobutane ring is not fitting into the chiral groove.
Column Selection Strategy

For aminocyclobutanes, Immobilized Amylose phases are superior because they allow the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can induce conformational changes in the polymer to fit the rigid ring.

Recommended Screening Order:

PriorityColumn CodeSelector ChemistryWhy for Aminocyclobutanes?
1 Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)The "Gold Standard" for primary amines. The meta-substituents create a specific electronic pocket that binds well to rigid basic rings.
2 Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Robust, general-purpose. Good starting point for immobilized screening.
3 Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Complementary to IA/IG. Often works if the amylose backbone fails.
4 Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate) (Coated)High loading capacity, but restricted solvent compatibility (No DCM/THF).
Mobile Phase Screening Matrix

Start with Normal Phase. If that fails, move to Polar Organic Mode (POM).

  • Mode A (Normal Phase): n-Hexane / Ethanol / DEA (90:10:0.1).

    • Tip: Ethanol is better than Isopropanol (IPA) for amines because it reduces steric hindrance at the binding site.

  • Mode B (Polar Organic): 100% Acetonitrile / 0.1% DEA / 0.1% Ethanol.

    • Why: Acetonitrile solvates the cyclobutane ring differently, often "locking" it into a single conformation that aids recognition.

Part 3: Detection Issues (The Invisible Peak)

"My mass spec sees it, but my UV trace is flat."

Aminocyclobutanes lack conjugation. At 210 nm, you are fighting noise from the mobile phase (especially if using DEA/TEA).

Solution: Pre-column Derivatization

If you cannot use MS detection, you must attach a chromophore. This has the added benefit of adding "handles" (pi-pi interactions) that improve chiral recognition.

Protocol: Benzoyl Chloride Derivatization This converts the amine to a benzamide, adding a strong UV chromophore (254 nm) and a hydrogen-bonding site.

  • Reagents:

    • Sample: 1 mg aminocyclobutane in 500 µL Acetonitrile.

    • Base: 10 µL Triethylamine (TEA).

    • Reagent: 5 µL Benzoyl Chloride.

  • Procedure:

    • Mix reagents in a vial. Vortex for 30 seconds.

    • Let stand at Room Temp for 5 minutes.

    • Quench with 50 µL Ethanol (reacts with excess benzoyl chloride).

    • Inject directly.

  • Result: The resulting benzamide is neutral. You can now use standard solvents (Hexane/IPA) without basic additives, and detection at 254 nm will be robust.

Derivatization Raw Aminocyclobutane (No UV, Basic) React React w/ Benzoyl Chloride + TEA (5 mins) Raw->React Product Benzamide Derivative (UV Active @ 254nm, Neutral) React->Product HPLC HPLC Screening (No Basic Additive Needed) Product->HPLC

Figure 2: Workflow for benzoyl chloride derivatization to enhance UV detection and chiral recognition.

Part 4: Advanced Troubleshooting FAQs

Q: I have partial separation (valley between peaks). Should I lower the temperature?

  • A: Not necessarily. While lowering T (to 10°C) usually increases selectivity (

    
    ) by favoring the enthalpy of binding, it broadens the peaks (kinetics). For rigid aminocyclobutanes, increasing T to 35-40°C  often improves mass transfer, sharpening the peaks enough to clear the valley, even if 
    
    
    
    drops slightly.

Q: Can I use Reversed Phase (RP)?

  • A: Yes, but it is less predictable for this class.

    • Column: Chiralpak IG-3 (3 µm).

    • Buffer: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[1][2][3][4][5]

    • Crucial: You must use high pH (pH 9) to keep the amine uncharged. At pH 2 (acidic), the protonated amine will not interact with the chiral selector effectively.

Q: My pressure is increasing over time.

  • A: If using DEA/EDA, you may be forming carbamates with atmospheric

    
     if the mobile phase sits too long. Always prepare fresh mobile phase daily when using amine additives.
    

References & Grounding

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, IG. (Confirming the necessity of basic additives and the specific utility of IG columns for amines).

  • Ye, Y. et al. (2013). Diastereodivergent Synthesis of Chiral vic-Disubstituted-Cyclobutane Scaffolds. (Context on aminocyclobutane synthesis and separation challenges).

  • Sigma-Aldrich. Basics of Chiral HPLC. (Principles of mobile phase additives for basic analytes).

  • Phenomenex. Chiral HPLC Separations Guide. (Method development strategies for primary amines).

Sources

Troubleshooting

Challenges in the structural elucidation of substituted cyclobutanes

Technical Support Center: Substituted Cyclobutanes Welcome to the technical support center for the structural elucidation of substituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Cyclobutanes

Welcome to the technical support center for the structural elucidation of substituted cyclobutanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this strained ring system. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory work. The inherent ring strain, non-planar puckered conformations, and potential for complex stereoisomerism make cyclobutanes a fascinating but formidable analytical challenge.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to navigate these complexities.

Section 1: Foundational Challenges & Initial Analysis

This section addresses the fundamental properties of the cyclobutane ring that are the root cause of many analytical difficulties.

Q1: Why is determining the structure of substituted cyclobutanes so much harder than for acyclic compounds or larger rings like cyclohexane?

A: The primary challenges stem from the significant internal strain and conformational dynamics of the four-membered ring.

  • Angle and Torsional Strain: Unlike the nearly strain-free chair conformation of cyclohexane, cyclobutane is forced to adopt bond angles of approximately 88°, a significant deviation from the ideal sp³ angle of 109.5°.[2] This angle strain, combined with torsional strain from eclipsing C-H bonds, results in a high ring strain energy of about 26.3 kcal/mol.[1][2] This stored energy can drive unexpected fragmentation in mass spectrometry and influence chemical reactivity.

  • Ring Puckering: A perfectly flat (D₄h symmetry) cyclobutane would have maximum torsional strain. To alleviate this, the ring adopts a dynamic, "puckered" conformation (D₂d symmetry) where one carbon atom is out of plane with the other three.[3][4] This puckering is not static; the ring rapidly interconverts between equivalent puckered forms at room temperature. Substituents dramatically influence this equilibrium, creating distinct axial and equatorial positions that complicate NMR analysis.[5]

  • Complex Stereoisomerism: The puckered, three-dimensional nature of the ring, combined with restricted rotation, leads to a high potential for diastereomerism (cis/trans) that is often more subtle to distinguish than in rigid systems. Numerous constitutional and stereochemical errors have been reported in the literature for complex cyclobutane-containing natural products.[6]

Q2: You mentioned "ring puckering." How does this dynamic process specifically impact my spectroscopic data?

A: Ring puckering is the single most important conformational factor you must consider. The rapid equilibrium between puckered states directly affects the magnetic environment of every proton and carbon in the ring.

  • Averaged NMR Spectra: At room temperature, the puckering is so fast on the NMR timescale that you observe an average spectrum. This can lead to misleadingly simple spectra for some molecules or complex, broadened signals for others, depending on the energy barrier between conformers.

  • Anisotropic Effects: Substituents in axial vs. equatorial positions experience different shielding and deshielding effects from other groups on the ring. The observed chemical shift is a population-weighted average of these states, making ab initio prediction difficult without high-level computational analysis.[5][7]

  • Variable Coupling Constants: The key dihedral angles that determine vicinal (³J) and long-range (⁴J) coupling constants are in constant flux. Therefore, the J-values you measure are an average and may not fit neatly into a simple Karplus relationship, requiring a more nuanced interpretation to assign stereochemistry.

Section 2: Troubleshooting Spectroscopic Analysis

This section provides practical advice for the two most common analytical techniques: NMR and Mass Spectrometry.

Q3: My ¹H NMR spectrum of a multi-substituted cyclobutane is just a series of overlapping, indecipherable multiplets. Where do I even begin?

A: This is a very common scenario. The first step is to move beyond 1D NMR and employ a suite of 2D techniques. This is non-negotiable for complex cyclobutanes.

cluster_start Initial Data Acquisition cluster_2d Correlation Spectroscopy cluster_stereo Stereochemical Analysis cluster_final Structure Proposal A Acquire High-Resolution ¹H, ¹³C{¹H}, and DEPT Spectra B ¹H-¹H COSY (Identify spin systems) A->B Start with H-H bonds C ¹H-¹³C HSQC (Link protons to their carbons) B->C Assign carbons D ¹H-¹³C HMBC (Establish multi-bond connectivity) C->D Build the backbone E ¹H-¹H NOESY/ROESY (Through-space proximity) D->E Determine 3D arrangement F Coupling Constant Analysis (Dihedral angles) E->F Refine stereochemistry G Propose Structure & Stereochemistry F->G

Caption: Recommended workflow for NMR analysis of complex cyclobutanes.

Expert Advice:

  • Start with HSQC: The Heteronuclear Single Quantum Coherence experiment is the cleanest way to start. It directly links each proton signal to the carbon it's attached to, immediately resolving ambiguities about which protons belong to which CH, CH₂, or CH₃ group.[8]

  • Use HMBC to Build the Skeleton: The Heteronuclear Multiple Bond Correlation experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is how you piece the fragments together and confirm the cyclobutane core.[8]

  • Leverage Symmetry (or lack thereof): In your ¹³C spectrum, count the number of signals. For a disubstituted cyclobutane, if you see only two ring carbon signals instead of four, it implies a plane of symmetry (e.g., a cis-1,3 or trans-1,2 isomer), which is a major clue.

Q4: How can I reliably use coupling constants (J-values) to assign cis vs. trans stereochemistry?

A: While challenging due to ring puckering, J-coupling analysis is essential. You must look at the patterns holistically rather than relying on a single value. Long-range four-bond couplings (⁴J) are often more informative than three-bond (³J) couplings in these systems.[5]

Coupling Type Stereochemical Relationship Typical Value (Hz) Notes & Causality
³J(H,H)cis (axial-equatorial)6 - 10Dihedral angle is typically ~30-40°.
³J(H,H)trans (axial-axial)8 - 11Dihedral angle is large, ~150-160°. Can overlap with cis.
³J(H,H)trans (equatorial-equatorial)2 - 5Dihedral angle is small, ~30-40°. Often smaller than cis.
⁴J(H,H) trans (equatorial-equatorial, "W") ~5 This is a key diagnostic coupling. The "W" pathway through 4 bonds is stereoelectronically favorable.[5]
⁴J(H,H) cis (axial-equatorial) ~0 The coupling pathway is unfavorable. The absence of this coupling is as informative as its presence.[5]

Trustworthiness Check: Do not rely on ³J values alone, as the ranges for cis and trans protons can overlap significantly. The presence of a large ⁴J coupling is a much more reliable indicator of a trans relationship between two protons on adjacent carbons in an equatorial-like orientation.

Q5: My mass spectrum shows a bizarre fragmentation pattern with an intense peak that doesn't correspond to any logical loss. What's happening?

A: You are likely observing a rearrangement driven by the relief of ring strain. Cyclobutane rings, especially when part of a larger molecule, can undergo complex fragmentation pathways that are not immediately obvious.

  • Common Behavior: A frequent pathway involves cleavage of the ring to form a more stable acyclic or macrocyclic intermediate, which then fragments further.[9][10] For example, studies on cyclobutane-containing Bruton's tyrosine kinase (BTK) inhibitors showed that their glutathione conjugates produced an unusual and intense fragment resulting from the formation of a 16-membered macrocyclic intermediate.[9]

  • Isomer Differentiation: Isomers can often be distinguished using tandem mass spectrometry (MS/MS). Different stereoisomers may show different relative abundances of fragment ions upon collision-induced dissociation (CID).[11] More advanced techniques like ion mobility mass spectrometry (IMMS) can physically separate isomers based on their shape (collisional cross-section) prior to mass analysis, providing definitive differentiation.[12][13]

Section 3: Definitive Structure Confirmation & Advanced Techniques

When spectroscopic data remains ambiguous, you must turn to more definitive methods.

Q6: I have a proposed structure and stereochemistry from NMR, but I'm not 100% confident. What is the absolute gold standard for proof?

A: Single-crystal X-ray crystallography. This technique provides an unambiguous 3D map of the molecule, definitively establishing connectivity, configuration (cis/trans), and conformation (the specific puckering in the solid state).[14][15] While it requires a high-quality crystal, the resulting data is irrefutable.

  • Purification is Paramount: The starting material must be >99% pure. Impurities inhibit crystal lattice formation. Use flash chromatography followed by preparative HPLC or recrystallization.

  • Solvent Screening: The goal is to find a solvent system where your compound is sparingly soluble.

    • Start with a good solvent (e.g., DCM, Ethyl Acetate, Acetone) to dissolve your compound (~5-10 mg).

    • Slowly add a poor solvent or "anti-solvent" (e.g., Hexanes, Pentane, Diethyl Ether) dropwise until the solution becomes faintly turbid.

    • Add a single drop of the good solvent to clarify.

  • Slow Evaporation (Most Common):

    • Loosely cap the vial (e.g., with parafilm punched with a few needle holes).

    • Leave undisturbed in a vibration-free location for several days to weeks. Slow solvent evaporation will hopefully lead to crystal growth.

  • Vapor Diffusion:

    • Place your concentrated solution in a small, open vial.

    • Place this small vial inside a larger, sealed jar containing a layer of the anti-solvent.

    • The anti-solvent vapor will slowly diffuse into your compound's solution, gradually decreasing its solubility and inducing crystallization.

  • Thermal Methods:

    • If a compound is significantly more soluble in a hot solvent, prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then in a refrigerator.

Q7: Can computational chemistry help me solve my structure?

A: Yes, absolutely. Computational methods are a powerful complement to experimental data, especially for cyclobutanes.

  • Conformational Analysis: Density Functional Theory (DFT) calculations can be used to calculate the energies of different puckered conformations and the rotational barriers of substituents. This helps you understand which conformers are most populated and contribute most to the averaged NMR spectra you observe.[3][4]

  • NMR Prediction: Once you have a set of low-energy conformers, you can use methods like GIAO to predict the ¹H and ¹³C NMR chemical shifts.[16] Comparing the computationally predicted spectrum (often a Boltzmann-averaged spectrum of the most stable conformers) to your experimental one can provide strong evidence for or against a proposed structure.

Caption: Decision-making workflow combining experiment and computation.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: My synthesis produced an inseparable mixture of diastereomers. How can I analyze this?

    • Advanced Chromatography: Before giving up, try supercritical fluid chromatography (SFC), which often provides better resolution for stereoisomers than standard HPLC.

    • "Deconvolution" by DOSY: Diffusion Ordered Spectroscopy (DOSY) is an NMR technique that separates signals based on the diffusion rate of molecules. If the diastereomers have slightly different sizes or shapes, you may be able to generate separate "virtual" spectra for each.

    • Chemical Derivatization: Convert the mixture into a new set of derivatives (e.g., esters or amides) that may be more easily separable by chromatography. Characterize the separated derivatives and then infer the structure of the original isomers.

  • FAQ 2: Are there any characteristic IR absorptions for the cyclobutane ring itself?

    • The cyclobutane ring does have characteristic CH₂ scissoring and rocking modes, but these typically appear in the crowded 1470-1440 cm⁻¹ region of the IR spectrum and are often weak.[17] They are generally not reliable for definitive identification in complex substituted molecules.

  • FAQ 3: I am trying to determine the absolute configuration of a chiral cyclobutane. What are my options?

    • X-ray Crystallography (with a heavy atom): This is the most reliable method. If your molecule doesn't contain an atom heavier than oxygen, you may need to crystallize it as a salt with a chiral counter-ion or derivatize it with a molecule containing a bromine or iodine atom (the Flack parameter will then indicate absolute configuration).

    • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to one predicted by DFT calculations for a specific enantiomer (e.g., the R,S-isomer), you can assign the absolute configuration.

References

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Le, H. T., et al. (n.d.). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]

  • Lanshoeft, C., et al. (n.d.). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern. [Link]

  • Stone, J. M. R., & Mills, I. M. (n.d.). Puckering structure in the infra-red spectrum of cyclobutane. Sci-Hub. [Link]

  • Li, S., et al. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. ACS Publications. [Link]

  • ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link]

  • ResearchGate. (n.d.). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. [Link]

  • ResearchGate. (n.d.). The Fragmentation Mechanism of Cyclobutanol. [Link]

  • Washington University School of Medicine. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. [Link]

  • PubMed. (2024). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. [Link]

  • Willems, S., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Abraham, R. J., et al. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Canadian Science Publishing. (n.d.). Cyclobutanes in organic synthesis. Part I. Fragmentation to 1,4-dicarbonyl compounds. [Link]

  • ResearchGate. (n.d.). Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • ACS Publications. (2017). Template-Directed Photochemical [2 + 2] Cycloaddition in Crystalline Materials. [Link]

  • eGPAT. (2017). Number of NMR signals in cyclic compounds. [Link]

  • Beilstein Journals. (2019). Cyclobutane dication, (CH2)42+: a model for a two-electron four-center (2e-4c) Woodward–Hoffmann frozen transition state. [Link]

  • NIST. (2022). Experimental data for C4H8 (cyclobutane). [Link]

  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]

  • SciSpace. (2016). The Molecular Structure of Cyclobutane. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • PubMed. (2012). Stereoselective preparation of cyclobutanes with four different substituents. [Link]

  • PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. [Link]

  • Wikipedia. (n.d.). Cyclobutane. [Link]

  • PMC. (n.d.). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. [Link]

  • ACS Publications. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

  • Chemistry Stack Exchange. (2017). Why isn't cyclobutane planar?. [Link]

  • Caltech Authors. (n.d.). The Molecular Structure of Cyclobutane. [Link]

  • Baran Lab - Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

  • PubMed. (2023). Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. [Link]

  • ACS Publications. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Constrained Amino Acids: A Comparative Analysis of 3-Aminocyclobutane-1-carbonitrile hydrochloride

Abstract In the landscape of modern drug discovery, particularly in peptide and peptidomimetic therapeutics, the strategic use of unnatural amino acids (UAAs) is a cornerstone for optimizing pharmacological profiles.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, particularly in peptide and peptidomimetic therapeutics, the strategic use of unnatural amino acids (UAAs) is a cornerstone for optimizing pharmacological profiles.[1][2] Constrained amino acids, a prominent class of UAAs, offer a powerful tool to modulate the conformational properties of peptides, thereby enhancing receptor affinity, selectivity, and metabolic stability.[1][3] This guide provides an in-depth comparison of 3-aminocyclobutane-1-carbonitrile hydrochloride, a unique cyclobutane-based amino acid, with other widely utilized constrained amino acids. We will delve into the structural nuances, comparative experimental data, and practical applications to assist researchers in making informed decisions for their drug design campaigns.

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Peptides are exquisite signaling molecules, yet their therapeutic potential is often hampered by inherent liabilities: high conformational flexibility leading to reduced receptor affinity and susceptibility to proteolytic degradation.[4] Constraining the peptide backbone by incorporating cyclic amino acids is a proven strategy to mitigate these issues.[1][5] By reducing the entropic penalty upon binding and pre-organizing the peptide into a bioactive conformation, these structural modifications can lead to significant gains in potency and in vivo half-life.[1][6]

This guide will focus on 3-aminocyclobutane-1-carbonitrile hydrochloride, a compound of growing interest due to its unique four-membered ring structure.[7] We will objectively compare its properties and performance against established constrained amino acids with varying ring sizes, including azetidine-2-carboxylic acid (a four-membered ring), proline (a five-membered ring), and aminocyclohexane carboxylic acid derivatives (a six-membered ring).

In Focus: 3-Aminocyclobutane-1-carbonitrile hydrochloride

Structure and Key Features:

3-Aminocyclobutane-1-carbonitrile hydrochloride is characterized by a cyclobutane ring functionalized with an amino group and a nitrile group.[7] The hydrochloride salt form enhances its solubility and ease of handling in laboratory settings.

  • The Cyclobutane Ring: The four-membered cyclobutane ring is not planar and exists in a "puckered" or "butterfly" conformation to alleviate torsional strain.[8] This puckering creates distinct axial and equatorial positions for substituents, influencing the local and global conformation of a peptide it is incorporated into. The inherent ring strain of cyclobutane can also influence the reactivity and stability of the resulting peptide.[8]

  • The Nitrile Group: The cyano (-C≡N) group is a versatile functional handle. It is a polar group that can participate in hydrogen bonding and dipole-dipole interactions, potentially influencing receptor binding. Furthermore, it can serve as a synthetic precursor for other functional groups or as a bioisosteric replacement for a carbonyl group.

The incorporation of such cyclobutane-based amino acids has been shown to be a viable strategy for creating conformationally rigid structures in stapled peptides, leading to improved biological activity.[9][10]

Comparative Analysis with Other Constrained Amino Acids

The choice of a constrained amino acid is a critical decision in the design of a peptidomimetic. The ring size of the cyclic amino acid directly impacts the degree of conformational restriction imposed on the peptide backbone.

Constrained Amino Acid Ring Size Key Conformational Features Potential Applications in Peptide Design
3-Aminocyclobutane-1-carbonitrile 4-memberedPuckered "butterfly" conformation.[8] Induces tight turns. The nitrile group offers a unique site for interaction or further modification.[7]Stabilization of beta-turns; introduction of a rigid kink in the peptide backbone.[9]
Azetidine-2-carboxylic acid (Aze) 4-memberedMore planar than cyclobutane, but still puckered. Significantly restricts the phi (φ) torsion angle. Can destabilize helical structures.[11]Proline mimic to alter peptide conformation[12]; induction of reverse turns.[13]
Proline (Pro) 5-memberedThe archetypal constrained amino acid. The pyrrolidine ring restricts the phi (φ) angle to approximately -60° to -75°. Favors a trans peptide bond but can adopt a cis conformation.Induces kinks in alpha-helices and beta-sheets; a common constituent of beta-turns.
Aminocyclohexane carboxylic acid (ACHC) 6-memberedAdopts a stable chair conformation.[14] The substitution pattern (cis/trans, axial/equatorial) dictates the resulting peptide secondary structure. Can nucleate helical and sheet structures.[15][16]Inducing stable helical or sheet conformations[15]; creating well-defined structural motifs.[16]

Experimental Data and Protocols

To provide a practical framework for evaluating these constrained amino acids, we present summarized experimental data and protocols for key assays.

Conformational Analysis via Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution.[17] The distinct spectral signatures of α-helices, β-sheets, and random coils allow for a comparative analysis of how different constrained amino acids influence peptide folding.[18][19]

Table 2: Hypothetical Comparative CD Data for a Model Peptide

Model Peptide Incorporated Amino Acid Predominant Secondary Structure Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Val-NH₂Gly (Linear Control)Random Coil-2,000
"3-Aminocyclobutane-1-carbonitrile Beta-Turn/Disordered-5,000
"Azetidine-2-carboxylic acid Beta-Turn/Disordered-6,500
"Proline Type I Beta-Turn-8,000
"trans-ACHC Nascent Helix-12,000

Note: This data is illustrative. Actual values will depend on the specific peptide sequence and experimental conditions.

Protocol: Assessing Peptide Secondary Structure by CD Spectroscopy

Objective: To determine and compare the secondary structure of peptides containing different constrained amino acids.

Materials:

  • Peptide samples (purity >95% as determined by HPLC and mass spectrometry).[17]

  • CD-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4, with or without a co-solvent like trifluoroethanol (TFE)).

  • CD Spectropolarimeter.

  • Quartz cuvette with a defined path length (e.g., 1 mm).[20]

Procedure:

  • Sample Preparation:

    • Accurately determine the concentration of the peptide stock solutions. Quantitative amino acid analysis is the most accurate method.[17]

    • Prepare working solutions of each peptide in the chosen CD-grade solvent to a final concentration of approximately 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the measurement parameters:

      • Wavelength range: 190-260 nm.

      • Data pitch: 0.5 nm.

      • Scanning speed: 50 nm/min.

      • Bandwidth: 1.0 nm.

      • Accumulations: 3-5 scans for signal averaging.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in the same cuvette.

    • Record the CD spectrum for each peptide sample.

    • Subtract the baseline spectrum from each sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Observed Ellipticity in mdeg) / (10 * n * c * l) where 'n' is the number of amino acid residues, 'c' is the molar concentration, and 'l' is the path length in cm.

    • Analyze the MRE spectra to identify characteristic secondary structures (e.g., α-helices show negative bands at ~222 nm and ~208 nm, and a positive band at ~195 nm).

Metabolic Stability Assessment

A critical parameter for any drug candidate is its stability in a biological matrix.[4] In vitro assays using liver microsomes or plasma are standard methods to predict in vivo clearance.[21][22]

Table 3: Hypothetical Comparative Metabolic Stability Data

Model Peptide Incorporated Amino Acid In Vitro Half-Life (t½) in Human Plasma (minutes)
Ac-Tyr-Gly-Gly-Phe-X -Arg-Arg-Val-NH₂Gly (Linear Control)15
"3-Aminocyclobutane-1-carbonitrile 45
"Azetidine-2-carboxylic acid 55
"Proline 90
"trans-ACHC 120

Note: This data is illustrative and highly sequence-dependent.

Protocol: In Vitro Peptide Stability in Human Plasma

Objective: To determine the rate of degradation of peptides in human plasma.

Materials:

  • Peptide samples.

  • Pooled human plasma (with anticoagulant, e.g., heparin).[21]

  • Incubator or water bath at 37°C.

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).

  • LC-MS/MS system for peptide quantification.

Procedure:

  • Assay Setup:

    • Pre-warm the human plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration of 1-5 µM.

  • Time-Course Incubation:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining parent peptide at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations of Key Concepts

Impact of Constrained Amino Acids on Peptide Structure

G cluster_0 Linear Peptide cluster_1 Constrained Peptide a Flexible Conformations b High Entropy a->b c Susceptible to Proteolysis b->c f Increased Stability & Affinity c->f Incorporation of Constrained Amino Acid d Pre-organized Conformation e Reduced Entropy d->e e->f

Caption: Incorporation of constrained amino acids reduces flexibility, leading to enhanced stability and affinity.

Experimental Workflow for Comparative Analysis

Workflow start Design Peptide Series (Linear vs. Constrained) synthesis Solid-Phase Peptide Synthesis & Purification start->synthesis analysis Comparative Analysis synthesis->analysis cd Conformational Analysis (CD Spectroscopy) analysis->cd Structure stability Metabolic Stability (Plasma/Microsome Assay) analysis->stability Properties binding Biological Activity (Receptor Binding Assay) analysis->binding Function conclusion Structure-Activity Relationship (SAR) Analysis cd->conclusion stability->conclusion binding->conclusion

Caption: A systematic workflow for evaluating constrained amino acids in peptide drug discovery.

Conclusion and Future Perspectives

The selection of a constrained amino acid is a multi-faceted decision that requires a balance of desired conformational properties, synthetic accessibility, and intended biological application.

  • 3-Aminocyclobutane-1-carbonitrile hydrochloride emerges as a compelling building block for introducing tight, rigid turns into a peptide sequence. Its unique four-membered ring and functional nitrile handle offer opportunities for novel structural and interactive motifs that are distinct from more conventional proline or larger ring systems.

  • Azetidine-2-carboxylic acid also provides a tight constraint but lacks the additional functionality of the nitrile group. Its impact on peptide conformation is well-studied, making it a reliable choice for disrupting helical structures.[11]

  • Proline remains the gold standard for introducing kinks and turns, with a vast body of literature supporting its use.

  • Aminocyclohexane carboxylic acids are ideal for nucleating more extended secondary structures like helices and sheets, offering a different approach to conformational stabilization.[15][16]

The future of this field lies in the rational design of novel constrained amino acids with even greater control over local and global peptide architecture. Computational modeling will play an increasingly crucial role in predicting the conformational impact of these building blocks before their synthesis, accelerating the design-build-test cycle. As our understanding of the relationship between peptide conformation and biological function deepens, molecules like 3-aminocyclobutane-1-carbonitrile hydrochloride will become invaluable tools in the medicinal chemist's arsenal, paving the way for the next generation of peptide therapeutics.

References

  • D'Souza, L. M., & Pingle, S. C. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Kramer, B., & Saul, F. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Omega. [Link]

  • Kumar, S., & Kumar, R. (2022). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Scientific Reports. [Link]

  • Mateo-Montes, E., & Corzana, F. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

  • Kelly, S. M., & Price, N. C. (2000). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Oh, D. (2018). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Jiménez, A. I., & Cativiela, C. (2009). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). Can we use Circular Dichroism spectroscopy for conformational changes in protein structure occurring in turn and loop?. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]

  • ResearchGate. (2026). Comparison of cyclic peptide therapeutics to classical small molecules.... [Link]

  • Aravinda, S., & Balaram, P. (2011). Conformation and crystal structures of 1-aminocyclohexaneacetic acid (β3,3Ac6c) in N-protected derivatives. Acta Crystallographica Section C: Crystal Structure Communications. [Link]

  • Hruby, V. J. (2009). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Appella, D. H., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an. Journal of the American Chemical Society. [Link]

  • Woody, R. W., & Sreerama, N. (2011). Computational and Experimental Investigations into the Conformations of Cyclic Tetra-α/β-peptides. The Journal of Physical Chemistry B. [Link]

  • Crisma, M., & Toniolo, C. (2015). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry. [Link]

  • Wang, X., & Meng, D. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • Kurita, T., & Numata, K. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics. [Link]

  • Lebeis, S. L., & Schachtman, D. P. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Ghangal, N., & Scott, P. J. H. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Oxford Academic. (2025). cyclicpeptide: a Python package for cyclic peptide drug design. [Link]

  • Preprints.org. (2024). Overcoming CD Spectroscopy Sample Preparation Challenges in Protein Structural Analysis for Biosimilars. [Link]

  • D'Souza, L. M., & Pingle, S. C. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • PDB. (2012). Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. [Link]

  • ResearchGate. Currently available techniques to assess peptide stability. [Link]

  • Semantic Scholar. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. [Link]

  • Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Wiley Online Library. 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]

  • Bio-Rad. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • ResearchGate. Conformation and crystal structures of 1-aminocyclohexaneacetic acid (βAc6c) in N-protected derivatives. [Link]

Sources

Comparative

Confirming the stereochemistry of 3-aminocyclobutane-1-carbonitrile derivatives

This guide provides an in-depth technical comparison of methods to confirm the stereochemistry of 3-aminocyclobutane-1-carbonitrile . It is designed for medicinal chemists and process development scientists requiring hig...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methods to confirm the stereochemistry of 3-aminocyclobutane-1-carbonitrile . It is designed for medicinal chemists and process development scientists requiring high-confidence structural assignment without reliance on "black box" automated predictions.

Executive Summary

The 3-aminocyclobutane-1-carbonitrile scaffold is a critical pharmacophore in modern drug discovery, notably serving as a precursor for JAK inhibitors (e.g., Abrocitinib intermediates). However, the cyclobutane ring's "puckering" (butterfly conformation) renders standard NMR coupling constant analysis (


) less definitive than in cyclohexane systems.

The Core Rule:

  • Cis-isomer: Substituents (CN and NH

    
    ) are on the same face.[1] In the preferred conformer, both occupy pseudo-equatorial positions. More Polar. 
    
  • Trans-isomer: Substituents are on opposite faces.[1][2][3][4][5][6] Less Polar.

Part 1: The Structural Challenge

Unlike planar representations, cyclobutane adopts a puckered conformation (


30°) to relieve torsional strain.
  • Cis-1,3-disubstitution: The most stable conformer places both the nitrile and amine in pseudo-equatorial positions ("wing-tip" orientation). This minimizes 1,3-transannular steric clash.[5][7]

  • Trans-1,3-disubstitution: Inevitably forces one substituent into a pseudo-axial position while the other is pseudo-equatorial, creating higher steric strain.

Implication: Thermodynamic synthesis conditions typically favor the cis-isomer, but kinetic control can yield mixtures.

Part 2: Comparative Analysis of Methods

MetricMethod A: Chromatography & Polarity Method B: Chemical Derivatization Method C: X-Ray Crystallography Method D: NMR (NOE/ROESY)
Confidence Medium-High (Rule Based)Very High (Self-Validating) Absolute (Gold Standard) Medium (Conformer Dependent)
Speed Fast (< 1 Hour)Slow (24-48 Hours)Slow (Days-Weeks)Fast (Hours)
Sample Req. < 1 mg~50-100 mgSingle Crystal~5-10 mg
Cost LowModerateHighLow
Primary Use Routine ScreeningDefinitive Proof (No Crystal) Final ValidationSupporting Evidence

Part 3: Detailed Experimental Protocols

Method A: Chromatographic Polarity (The "Quick Screen")

Principle: In the cis-isomer, the dipole moments of the electron-withdrawing nitrile and the amino group (depending on protonation) generally align or do not cancel as effectively as in the trans-isomer, where vectors often oppose each other.

  • Observation: The cis-isomer is significantly more polar.[8]

  • TLC/LCMS: Cis elutes later (lower R

    
    ) than trans on normal phase silica.
    

Protocol:

  • Prepare a TLC plate (Silica Gel 60 F254).

  • Eluent: 5-10% MeOH in DCM with 1% NH

    
    OH (to prevent amine tailing).
    
  • Spot the reaction mixture.

  • Result: The lower spot is predominantly the cis-isomer. The upper spot is the trans-isomer.[1]

Method B: Chemical Derivatization (The "Self-Validating" Proof)

Expert Insight: This is the most robust method when X-ray crystals are unavailable. It relies on the geometric constraint that only the cis-isomer can cyclize to form a bicyclic lactam upon hydrolysis. The trans-isomer is geometrically incapable of bridging the 1,3-positions without breaking the ring.

Workflow:

  • Hydrolysis: Convert the nitrile to a carboxylic acid (or ester).

  • Cyclization: Attempt to form the intramolecular amide (lactam).

Step-by-Step Protocol:

  • Hydrolysis: Treat 3-aminocyclobutane-1-carbonitrile (50 mg) with 6N HCl (1 mL) at 100°C for 4 hours.

    • Result: Both isomers convert to 3-aminocyclobutane-1-carboxylic acid.

  • Cyclization: Redissolve the crude acid in DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq), followed by DIPEA (3 eq). Stir for 12 hours.

  • Analysis (LCMS/NMR):

    • Cis-Precursor: Forms 3-azabicyclo[3.1.1]heptan-2-one . (New peak, M-18 mass shift from acid).

    • Trans-Precursor: Remains as unreacted amino acid or forms intermolecular oligomers (No discrete M-18 bicyclic peak).

DerivatizationLogic Start Unknown Isomer (3-aminocyclobutane-1-carbonitrile) Hydrolysis Hydrolysis (HCl, 100°C) Forms Amino Acid Start->Hydrolysis Coupling Coupling Conditions (EDC/HOBt, Dilute) Hydrolysis->Coupling ResultCis PRODUCT: Bicyclic Lactam (3-azabicyclo[3.1.1]heptan-2-one) Coupling->ResultCis If Cis (Geometry allows bridging) ResultTrans PRODUCT: No Reaction (or Oligomers) Coupling->ResultTrans If Trans (Geometry forbids bridging)

Caption: Logic flow for the chemical proof of stereochemistry. Only the cis-isomer can form the bridged bicyclic lactam.

Method C: X-Ray Crystallography (Derivatization for Crystallinity)

The free base amine is often an oil or low-melting solid. To ensure crystallinity, synthesize a heavy-atom derivative.

Protocol:

  • Dissolve 3-aminocyclobutane-1-carbonitrile (20 mg) in DCM.

  • Add p-nitrobenzoyl chloride (1.1 eq) and TEA.

  • Isolate the amide.

  • Recrystallize from EtOH/Heptane by slow evaporation.

  • Validation: The p-nitro group provides strong diffraction, and the rigid amide bond locks the conformation for unambiguous assignment.

Part 4: Decision Matrix

Use this flowchart to select the appropriate method based on your current stage of development.

DecisionMatrix Start Start: Isolate Material Check1 Is material solid? Start->Check1 Check2 Need quick answer? Start->Check2 XRay Method C: X-Ray (Definitive) Check1->XRay Yes Deriv Make Derivative (p-nitrobenzoate) Check1->Deriv No Deriv->XRay Polarity Method A: Polarity Check (Cis = Polar/Low Rf) Check2->Polarity Yes Check3 Need absolute proof without X-Ray? Check2->Check3 No (Ambiguous) ChemProof Method B: Lactam Cyclization (Cis forms ring) Check3->ChemProof

Caption: Strategic decision tree for selecting the stereochemical assignment method.

References

  • Wiberg, K. B., et al. "Conformational Analysis of Cyclobutanes." Journal of Organic Chemistry, vol. 35, no. 11, 1970, pp. 3694–3708. Link

  • Pfizer Inc. "Process for the preparation of Janus Kinase Inhibitors (Abrocitinib)." World Intellectual Property Organization, WO2018096418A1, 2018. (Describes the synthesis and properties of cis-3-aminocyclobutane derivatives). Link

  • Haufe, G., et al. "Stereoselective Synthesis of 3-Substituted Cyclobutanecarboxylic Acid Derivatives." European Journal of Organic Chemistry, vol. 2008, no. 23, 2008. Link

  • CymitQuimica. "3-Aminocyclobutanecarbonitrile Product Data." (Confirming commercial availability and basic physical properties). Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 3-Aminocyclobutane-1-carbonitrile Hydrochloride

Executive Summary: The Safety Imperative 3-Aminocyclobutane-1-carbonitrile hydrochloride (CAS: 1165903-63-2) is a bifunctional building block containing a strained cyclobutane ring, a reactive nitrile, and an amine salt....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Safety Imperative

3-Aminocyclobutane-1-carbonitrile hydrochloride (CAS: 1165903-63-2) is a bifunctional building block containing a strained cyclobutane ring, a reactive nitrile, and an amine salt. As a Senior Application Scientist, I urge you to look beyond the Safety Data Sheet (SDS). While the SDS lists standard H-codes (H301, H315, H319), the disposal risk profile is dominated by two factors often overlooked:

  • The Nitrile-Acid Interface: While less acutely dangerous than inorganic cyanides, aliphatic nitriles can hydrolyze in acidic waste streams, potentially releasing toxic byproducts or generating heat.

  • Ring Strain Energy: The cyclobutane ring possesses significant strain energy (~26.4 kcal/mol). While stable at room temperature, this adds to the caloric load during incineration and prohibits mixing with strong oxidizers or initiators in waste containers.

This guide provides a self-validating protocol for the segregation, packaging, and disposal of this compound, ensuring compliance with EPA/RCRA standards and protecting laboratory personnel.

Part 1: Chemical Assessment & Hazard Identification[1]

Before handling waste, you must quantify the hazard. This compound is water-soluble due to the hydrochloride salt, which significantly increases its mobility in the event of a spill compared to its free base counterpart.

Table 1: Physicochemical Properties & Waste Characteristics
PropertyDataDisposal Implication
Molecular Formula

High Nitrogen content requires incineration with scrubber systems (NOx control).
Physical State Solid (Powder/Crystals)Dust inhalation risk; requires double-bagging.
Solubility High (Water)Do not dispose of down drains. Spills require dry-cleanup methods to prevent spread.
Acidity Acidic (Amine HCl salt)Compatible with acidic organic waste streams, but incompatible with strong bases (liberates free amine) and strong oxidizers.
Key Functional Groups Nitrile (-CN), Amine (-NH2)Segregation Critical: Keep away from strong acids (hydrolysis risk) and oxidizers.

Part 2: Segregation & Compatibility Logic

The most common failure mode in laboratory waste management is improper commingling.

  • The Rule: Treat this compound as a Toxic Organic Solid .

  • The Incompatibility: Never mix nitrile-containing waste with strong oxidizing acids (e.g., Nitric Acid, Chromic Acid). Although the risk of HCN evolution is lower than with metal cyanides, the oxidation of the strained ring and nitrile carbon can be violent.

Diagram 1: Waste Stream Decision Logic

This decision tree illustrates the required segregation logic to prevent incompatible mixing.

WasteSegregation Start Waste Generation: 3-Aminocyclobutane-1-carbonitrile HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved SolidPath Segregate from Oxidizers Solid->SolidPath LiquidCheck Solvent Composition? Liquid->LiquidCheck ActionSolid Double Bag -> Label 'Toxic Organic Solid' SolidPath->ActionSolid Aqueous Aqueous Acidic LiquidCheck->Aqueous Water/Acid Organic Organic Solvent (DMSO, MeOH, DCM) LiquidCheck->Organic Organics ActionAq Adjust pH 5-9 -> Label 'Toxic Aqueous Waste' Aqueous->ActionAq Prevent Nitrile Hydrolysis ActionOrg Label 'Flammable/Toxic Organic Waste' Organic->ActionOrg

Caption: Logical flow for segregating 3-Aminocyclobutane-1-carbonitrile HCl based on physical state and solvent matrix.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Use this for: Expired reagents, weighing paper, contaminated gloves, and spill cleanup debris.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles. If handling >1g of fine powder, use a powder hood or N95 respirator to prevent inhalation.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Decontamination: Wipe the exterior of the primary bag with a damp paper towel to remove any dust residue. Place this paper towel inside the bag before sealing.

  • Secondary Containment: Place the sealed primary bag into a second, durable waste bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Aminocyclobutane-1-carbonitrile HCl" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Storage: Store in the "Solid Toxic Waste" satellite accumulation area. Do not store near oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: Solutions in DMSO, Methanol, or Water.

  • pH Check (Self-Validating Step): Before adding to a waste carboy, check the pH of your solution.

    • If pH < 2:[2] Neutralize slowly with dilute Sodium Bicarbonate to pH 5–9. Reason: Strongly acidic conditions promote nitrile hydrolysis and potential instability.

    • If pH > 12: Neutralize with dilute Acetic Acid. Reason: High pH liberates the free amine, which is volatile and odorous.

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM/Chloroform, use the "Halogenated Waste" stream.

    • Non-Halogenated: If dissolved in MeOH/DMSO/Water, use the "Non-Halogenated Organic" stream.

  • Transfer: Pour into the appropriate HDPE waste carboy using a funnel.

  • Log It: Immediately update the waste container log sheet. Record the volume and concentration (approximate).

Part 4: Emergency Procedures & Spills

Because the hydrochloride salt is water-soluble, a liquid spill is more difficult to contain than the free base.

  • Solid Spill:

    • Do not sweep dry. This generates dust.

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.

    • Scoop the damp material into a waste bag (Protocol A).

    • Clean the surface with a mild detergent and water.

  • Liquid Spill:

    • Isolate: Evacuate the immediate area if the spill is large (>100mL).

    • Absorb: Use a universal absorbent (vermiculite or spill pads). Do not use paper towels alone for large spills as they may not contain the chemical adequately.

    • Disposal: Treat the absorbent material as Solid Toxic Waste (Protocol A).

Part 5: "Cradle-to-Grave" Lifecycle Visualization

The responsibility of the researcher ends at the "Lab Pack," but understanding the downstream process ensures you package it correctly for the waste handlers.

DisposalLifecycle cluster_0 Critical User Control Point Gen Lab Generation Seg Segregation (Satellite Area) Gen->Seg User Action Pack Lab Packing (EHS/Vendor) Seg->Pack Pickup Trans DOT Transport Pack->Trans Manifesting Inc Incineration (High Temp) Trans->Inc Destruction

Caption: The waste lifecycle. User segregation errors at the "Satellite Area" propagate risks downstream to the incinerator.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[3] Chapter 8: Management of Waste. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Available at: [Link]

  • PubChem. (n.d.). Compound Summary: 3-Aminocyclobutane-1-carbonitrile hydrochloride. National Library of Medicine. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminocyclobutane-1-carbonitrile hydrochloride

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. 3-Aminocyclobutane-1-carbonitrile hydrochloride is a key building block in modern medicinal chemistry, but its handling requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific diligence.

Hazard Identification and Risk Profile

Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is critical. 3-Aminocyclobutane-1-carbonitrile hydrochloride is classified as an irritant and is toxic.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Key Hazards:

  • Acute Toxicity: The compound may be toxic if ingested and harmful if inhaled or absorbed through the skin.[1] Analogous aminonitrile compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Irritation: It is an irritant to the eyes, skin, mucous membranes, and respiratory system.[1][2] This irritation can be severe, causing serious eye irritation.[3]

  • Sensitization: Similar compounds may cause an allergic skin reaction.[4]

  • Hygroscopic Nature: The material is hygroscopic, meaning it readily absorbs moisture from the air.[1][3][5] This property can affect its physical state and increase the risk of adherence to surfaces, including skin.

These hazards dictate a stringent approach to personal protective equipment (PPE), where the goal is to create an impermeable barrier between the researcher and the chemical.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE is the final and most personal line of defense in a hierarchy of safety controls. Its effectiveness is predicated on the proper implementation of preceding controls.

  • Engineering Controls: The most critical engineering control for this compound is a certified chemical fume hood.[1] All manipulations of the solid powder or its concentrated solutions must occur within a fume hood to prevent the inhalation of dust or aerosols.[6] An eyewash station and safety shower must be in immediate proximity to the handling area.[1]

  • Administrative Controls: These include rigorous training on standard operating procedures (SOPs), awareness of the compound's specific hazards, and clear labeling of all containers and work areas.

  • Personal Protective Equipment (PPE): This is the focus of our guide. The correct PPE, worn and removed properly, provides the ultimate barrier against exposure.

Recommended Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling 3-Aminocyclobutane-1-carbonitrile hydrochloride. The level of protection may need to be escalated based on the scale of the operation and a site-specific risk assessment.

Protection Type Task: Weighing & Handling Solid Task: Handling Dilute Solutions Rationale & Causality
Hand Protection Double-gloving with nitrile gloves.Single pair of nitrile gloves.Prevents skin absorption and irritation.[1][3] Double-gloving when handling the potent solid provides an extra layer of protection against tears and minimizes contamination during doffing.
Eye/Face Protection Chemical splash goggles and a full-face shield.Chemical splash goggles.Protects against dust particles and splashes causing serious eye irritation.[3] A face shield offers broader protection for the entire face when handling the solid.
Body Protection Chemical-resistant lab coat (fully buttoned) with tight-fitting cuffs.Standard lab coat (fully buttoned).Provides a barrier against spills and contamination of personal clothing.[1]
Respiratory Required if handling outside a fume hood (not recommended). NIOSH-approved respirator with P95 or P100 particulate filters.Not typically required if handled in a fume hood.Prevents inhalation of the irritant and potentially toxic dust.[1][5] All handling of solids should be in a fume hood to eliminate this risk.

Operational Plan: Weighing and Preparing a Solution

This step-by-step protocol integrates the PPE requirements into a common laboratory workflow, ensuring a self-validating system of safety.

Preparation:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Gather all necessary equipment: spatulas, weigh paper/boats, glassware, solvent, and waste containers.

  • Confirm the location of the nearest eyewash station and safety shower.

Donning PPE (Sequence is Critical):

  • Don the inner pair of nitrile gloves.

  • Don the chemical-resistant lab coat.

  • Don chemical splash goggles.

  • Don the face shield.

  • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Procedure (Inside the Fume Hood):

  • Carefully open the container of 3-Aminocyclobutane-1-carbonitrile hydrochloride, avoiding any disturbance that could generate dust.

  • Using a clean spatula, weigh the desired amount of the solid onto a weigh paper or into a tared container.

  • Carefully add the solid to the solvent in your reaction vessel. Due to its hygroscopic nature, work efficiently to minimize atmospheric exposure.[1][3]

  • Close the primary container tightly.

  • Clean any residual powder from the spatula and weighing area with a damp cloth or towel, disposing of it into a designated solid waste container.

  • Proceed with your experiment.

Logistical Plan: Doffing and Disposal

Improper removal of PPE can lead to exposure. The following sequence is designed to prevent cross-contamination.

Doffing PPE (At the edge of the work area/fume hood):

  • Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the designated chemical waste.

  • Remove the face shield and goggles.

  • Remove the lab coat, turning it inward as you roll it off your shoulders.

  • Remove the inner pair of gloves using the same inside-out technique.

  • Wash hands and face thoroughly with soap and water.[3]

Disposal:

  • Contaminated PPE: All disposable PPE (gloves, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

  • Spills: In case of a spill, evacuate the area. Use a spill kit containing absorbent material. Do not attempt to clean a large spill without proper training and equipment. All materials used for cleanup must be disposed of as hazardous waste.[6]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid or Concentrate? start->is_solid is_dilute Handling Dilute Solution? is_solid->is_dilute No ppe_solid Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Splash Goggles & Face Shield - Chemical-Resistant Coat is_solid->ppe_solid Yes ppe_dilute Required PPE: - Chemical Fume Hood - Nitrile Gloves - Splash Goggles - Lab Coat is_dilute->ppe_dilute Yes end_proc Proceed with Caution is_dilute->end_proc No (No Direct Handling) in_hood Working in Fume Hood? ppe_solid->in_hood ppe_dilute->end_proc resp_needed Add NIOSH-Approved Respirator (Not Recommended) in_hood->resp_needed No in_hood->end_proc Yes resp_needed->end_proc

Caption: PPE selection workflow for handling 3-Aminocyclobutane-1-carbonitrile HCl.

References

  • Chemsrc. (2025). CAS#:127946-77-4 | 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. Retrieved from [Link]

Sources

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